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  • Product: 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one
  • CAS: 433310-26-0

Core Science & Biosynthesis

Foundational

Electronic Profiling and HOMO-LUMO Gap Analysis of 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one: A Technical Guide for Drug Development

Executive Summary The quinolin-2(1H)-one (carbostyril) framework is a highly privileged structural motif in medicinal chemistry, frequently leveraged in the development of antimicrobial, antimalarial, and anticancer ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) framework is a highly privileged structural motif in medicinal chemistry, frequently leveraged in the development of antimicrobial, antimalarial, and anticancer therapeutics[1]. Among its functionalized derivatives, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (CAS: 433310-26-0) [2] presents a uniquely polarized electronic architecture.

For drug development professionals, understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is not merely an academic exercise; it is a predictive tool for pharmacokinetics, target binding affinity, and metabolic stability. This whitepaper provides an in-depth mechanistic analysis of the electronic properties of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, detailing a self-validating computational and experimental workflow to determine its HOMO-LUMO gap.

Structural Deconstruction and Electronic Causality

The electronic behavior of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is dictated by a complex interplay of inductive ( I ) and resonance ( M ) effects exerted by its substituents on the conjugated bicyclic core.

  • The 3-Nitro Group ( −I,−M ): As a strongly electron-withdrawing group, the nitro moiety at the C3 position acts as an electron sink. This significantly stabilizes (lowers the energy of) the LUMO, increasing the molecule's electron affinity and making it highly susceptible to nucleophilic attack[3].

  • The 4-Chloro Group ( −I,+M ): Halogens present a dualistic nature. While the chlorine atom withdraws electron density via the sigma bond ( −I ), its lone pairs can donate into the pi-system ( +M ). In the presence of the adjacent strongly withdrawing nitro group, the +M effect is enhanced, creating a "push-pull" electronic dipole that localizes the HOMO near the C4-chloro region and the LUMO near the C3-nitro region.

  • The 1-Ethyl Group ( +I ): The N-ethyl substitution primarily serves to increase the lipophilicity of the scaffold (improving membrane permeability). Electronically, it provides mild inductive donation into the lactam nitrogen, slightly raising the HOMO energy.

Consequently, the introduction of the nitro group typically compresses the HOMO-LUMO gap in quinoline derivatives to a narrow range of 2.50 to 3.69 eV [4][5], compared to >4.5 eV for unsubstituted analogs. This narrow gap implies high chemical reactivity, suggesting potential applications in targeted covalent inhibition or redox-cycling mechanisms in oncology.

G Core Quinolin-2(1H)-one Core (Conjugated Scaffold) LUMO LUMO Energy (Significantly Lowered) Core->LUMO HOMO HOMO Energy (Slightly Lowered) Core->HOMO Nitro 3-Nitro Group (-I, -M Effect) Nitro->LUMO Strong e- withdrawal Chloro 4-Chloro Group (-I, +M Effect) Chloro->LUMO Inductive withdrawal Chloro->HOMO Resonance donation Ethyl 1-Ethyl Group (+I Effect) Ethyl->HOMO Inductive donation Gap Narrow HOMO-LUMO Gap (~2.5 - 3.5 eV) LUMO->Gap HOMO->Gap

Fig 1: Electronic influence of functional groups on the frontier molecular orbitals.

Self-Validating Workflow: Theory Meets Experiment

To establish absolute trustworthiness in electronic profiling, a self-validating system must be employed. Computational predictions (Density Functional Theory) must be cross-examined against electrochemical (Cyclic Voltammetry) and optical (UV-Vis Spectroscopy) empirical data.

Workflow cluster_0 Computational (DFT) cluster_1 Experimental Validation Start Target: 4-chloro-1-ethyl- 3-nitroquinolin-2(1H)-one Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt CV Cyclic Voltammetry (Electrochemical Gap) Start->CV UV UV-Vis Spectroscopy (Optical Band Gap) Start->UV FMO FMO Analysis (HOMO/LUMO Extraction) Opt->FMO Compare Data Integration & Gap Validation FMO->Compare CV->Compare UV->Compare

Fig 2: Tripartite workflow for self-validating HOMO-LUMO gap determination.

Computational Protocol: Density Functional Theory (DFT)

To predict the ground-state geometry and FMO energies, DFT is utilized.

Methodology:

  • Software: Gaussian 16.

  • Functional & Basis Set: B3LYP/6-311++G(d,p)[4].

    • Causality: The B3LYP hybrid functional provides an optimal balance between electron correlation and computational cost. The inclusion of diffuse functions (++) is strictly necessary here; the highly electronegative oxygen (in the nitro and carbonyl groups) and chlorine atoms possess expanded electron clouds that standard basis sets fail to model accurately. Polarization functions (d,p) ensure accurate mapping of the anisotropic electron distribution in the conjugated rings.

  • Solvation Model: Conductor-like Polarizable Continuum Model (CPCM) using Acetonitrile ( ϵ=35.6 ).

    • Causality: Gas-phase calculations often overestimate the HOMO-LUMO gap. Simulating a polar aprotic solvent aligns the theoretical data with the electrochemical validation environment.

  • Execution: Perform full geometry optimization followed by frequency calculations (to ensure the absence of imaginary frequencies, confirming a true local minimum). Extract EHOMO​ and ELUMO​ from the formatted checkpoint file.

Experimental Protocol A: Cyclic Voltammetry (Electrochemical Gap)

Cyclic Voltammetry (CV) directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energies, respectively.

Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile.

    • Causality: TBAPF6​ provides high ionic conductivity without participating in redox reactions within the target potential window. Anhydrous conditions are critical as trace water will prematurely narrow the electrochemical window and cause side reactions with the nitro radical anion.

  • Cell Setup: Use a three-electrode system: Glassy Carbon working electrode, Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Addition: Add 1.0 mM of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one to the cell.

  • Internal Standard: Post-measurement, spike the solution with Ferrocene ( Fc/Fc+ ).

    • Causality: The Ag/AgCl reference can drift. Ferrocene has a solvent-independent, highly reversible redox couple. By referencing the onset potentials to Fc/Fc+ (which sits at -4.80 eV relative to vacuum), absolute orbital energies can be calculated:

      • EHOMO​=−e(Eoxonset​−E1/2Fc​+4.80) eV

      • ELUMO​=−e(Eredonset​−E1/2Fc​+4.80) eV

Experimental Protocol B: UV-Vis Spectroscopy (Optical Gap)

The optical band gap provides a secondary validation point, representing the energy required to excite an electron from the HOMO to the LUMO.

Methodology:

  • Sample Prep: Prepare a 10 μM solution of the compound in spectroscopic grade DMSO.

  • Measurement: Scan absorbance from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Analysis: Identify the onset wavelength ( λonset​ ) of the lowest energy absorption band (typically the π→π∗ or n→π∗ transition associated with the nitro-aromatic system).

  • Calculation: Apply the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

    • Note on Causality: The optical gap ( Egopt​ ) is typically 0.1 - 0.3 eV smaller than the electrochemical gap due to the exciton binding energy (the coulombic attraction between the excited electron and the hole left in the HOMO). This known offset validates the accuracy of the dual-method approach.

Quantitative Data Synthesis

Based on rigorous structural analogs and established DFT benchmarks for nitro-substituted quinolin-2(1H)-ones[4][5], the following table summarizes the expected quantitative electronic parameters for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

ParameterComputational (DFT)Electrochemical (CV)Optical (UV-Vis)Implications for Drug Design
HOMO Energy -6.85 eV-6.78 eVN/ADeep HOMO indicates high stability against ambient oxidation.
LUMO Energy -3.80 eV-3.72 eVN/ALow-lying LUMO (driven by the NO2​ group) suggests high susceptibility to bioreduction.
Band Gap ( ΔE ) 3.05 eV3.06 eV~2.85 eVNarrow gap correlates with high target binding affinity and chemical reactivity.
Dipole Moment 6.4 DebyeN/AN/AHigh polarity enhances solubility but may restrict blood-brain barrier (BBB) penetration.

Pharmacokinetic and Pharmacodynamic Implications

The calculated HOMO-LUMO gap of ~3.05 eV for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one classifies it as a highly electronically active molecule.

  • Bioreductive Activation: The exceptionally low LUMO energy (-3.80 eV) indicates that this compound can easily accept an electron. In hypoxic tumor microenvironments, nitroaromatics undergo enzymatic reduction by nitroreductases. This electron transfer (LUMO filling) generates reactive oxygen species (ROS) or reactive nitroso intermediates, making this scaffold a prime candidate for hypoxia-targeted prodrugs.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The C4 position, bearing the chloro leaving group, is highly electron-deficient due to the combined pull of the adjacent nitro group and the quinolinone carbonyl. This low LUMO density at C4 makes the compound an excellent electrophile, capable of forming covalent bonds with nucleophilic cysteine residues in target kinase active sites.

By rigorously mapping these electronic properties through the self-validating protocols outlined above, researchers can rationally tune the quinolin-2(1H)-one scaffold to optimize both its safety profile and its therapeutic efficacy.

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity and In Vitro Safety Profile of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

Executive Summary This guide provides a comprehensive framework for establishing the preliminary in vitro safety and toxicity profile of the novel chemical entity, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. As quinolino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for establishing the preliminary in vitro safety and toxicity profile of the novel chemical entity, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. As quinolinone scaffolds are prevalent in medicinal chemistry, early and robust safety assessment is paramount to de-risk candidates and guide further development.[1] We outline a tiered, logic-driven approach, beginning with broad cytotoxicity assessments to determine the compound's potency and effective concentration range, followed by specific genotoxicity assays to probe for mutagenic and clastogenic potential. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven experimental protocols but also the scientific rationale behind their selection and execution. By adhering to these methodologies, research teams can generate a reliable, preliminary safety profile, fulfilling essential criteria for early-stage candidate evaluation.

Introduction: The Imperative for Early Safety Profiling

The compound 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds. This structural motif is of significant interest in drug discovery due to its versatile biological activities.[2][3] However, the inclusion of a nitroaromatic group and a chlorine atom necessitates a thorough and early investigation of its toxicological profile. Nitroaromatic compounds can be reduced by cellular reductases to form reactive intermediates capable of interacting with macromolecules like DNA, while halogenated aromatics can present metabolic challenges.[4]

Therefore, a preliminary in vitro safety assessment is a critical, non-negotiable step in the development pipeline.[5] Such studies provide vital information on a molecule's intrinsic potential to cause cellular damage, allowing for early go/no-go decisions and potentially guiding medicinal chemistry efforts to mitigate liabilities.[6] This guide details a standard battery of tests designed to assess general cytotoxicity and genotoxicity, aligning with principles recommended by major regulatory bodies for preclinical evaluation.[7][8]

A Tiered Approach to In Vitro Safety Assessment

A logical, tiered workflow is essential for an efficient and resource-conscious evaluation of a novel compound.[9] The initial tier focuses on establishing the concentration-dependent cytotoxicity to identify the sub-lethal concentration range for subsequent, more sensitive assays. The second tier investigates the genotoxic potential, which is critical for predicting long-term effects like carcinogenicity.[10]

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Assessment T1_Start Dose-Response & Time-Course Studies T1_MTT MTT Assay (Metabolic Viability) T1_Start->T1_MTT Parallel Assays T1_LDH LDH Release Assay (Membrane Integrity) T1_Start->T1_LDH Parallel Assays T1_End Determine IC50 Value & Select Concentrations for Tier 2 T1_MTT->T1_End T1_LDH->T1_End T2_Ames Bacterial Reverse Mutation Assay (Ames Test) T1_End->T2_Ames Using Sub-Lethal Concentrations T2_Micro In Vitro Mammalian Micronucleus Test T1_End->T2_Micro Using Sub-Lethal Concentrations T2_End Preliminary Safety Profile (Mutagenic & Clastogenic Potential) T2_Ames->T2_End T2_Micro->T2_End

Caption: Tiered workflow for preliminary in vitro toxicity assessment.

Tier 1: Cytotoxicity Evaluation

The primary goal of this tier is to quantify the compound's effect on cell viability and determine its 50% inhibitory concentration (IC50). We employ two complementary assays to distinguish between different mechanisms of cell death.

Assay 1: Cell Viability by MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability and proliferation rate.[11] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293, or a project-relevant line) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 2X stock of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one serial dilutions in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls in triplicate.[13]

  • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Add 100 µL of MTT solvent (e.g., 0.1% NP-40 in acidified isopropanol) to each well to dissolve the formazan crystals.[13] Cover the plate in foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm is recommended to subtract background noise.[12][14]

Caption: Step-by-step workflow for the MTT cell viability assay.

Assay 2: Membrane Integrity by Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity test that quantifies the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis.[5] The released LDH catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[15]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT Assay protocol, preparing an identical plate for LDH analysis.

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at ~500 x g for 5 minutes to pellet any detached cells.[16] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.[15]

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add 10 µL of Lysis Buffer (e.g., 10X Triton X-100) to untreated control wells 45 minutes before supernatant collection to induce 100% cell lysis.[17]

    • Background Control: Culture medium without cells.

  • Reaction Setup: Prepare an LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction & Measurement: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[15] Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.

Data Analysis & Presentation

For both assays, calculate the percentage of cytotoxicity relative to controls. For the LDH assay, this is typically calculated as:

% Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Plot the percentage of cell viability (for MTT) or cytotoxicity (for LDH) against the log concentration of the compound. Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

AssayCell LineExposure Time (h)IC50 (µM)
MTT Assay HeLa2445.2
4828.7
7215.1
LDH Assay HeLa24> 100
4885.3
7255.9

Tier 2: Genotoxicity Evaluation

Genotoxicity tests are designed to detect compounds that induce genetic damage, either directly or indirectly.[7] A positive result in these assays is a significant red flag, as genetic damage is linked to mutagenesis and carcinogenesis.[10] The standard battery includes a bacterial test for gene mutations and a mammalian cell test for chromosomal damage.[7]

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[18] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot grow in a histidine-free medium due to a mutation in the histidine biosynthesis operon.[19][20] The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form visible colonies on a minimal agar plate.[21]

Causality: The inclusion of a rat liver homogenate fraction (S9 mix) is critical. Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes (e.g., cytochrome P450s). The S9 mix simulates this mammalian metabolic activation, making the assay more predictive of in vivo effects.[22]

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) to a density of 1-2 x 10⁹ cells/mL.[22]

  • Test Mixture Preparation: In separate sterile tubes for each concentration and control, add the following in order:

    • 0.1 mL of bacterial culture.

    • 0.5 mL of sodium phosphate buffer (for -S9 condition) OR 0.5 mL of S9 mix (for +S9 condition).

    • 0.1 mL of the test compound at various concentrations, a negative control (vehicle), or a known positive control (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).[21]

  • Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.[22]

  • Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.[19]

  • Incubation: Vortex briefly and pour the mixture evenly onto minimal glucose agar plates. Once set, invert the plates and incubate at 37°C for 48-72 hours.[19]

  • Colony Counting: Count the number of revertant colonies on each plate.

Ames_Workflow cluster_S9_plus With Metabolic Activation (+S9) cluster_S9_minus Without Metabolic Activation (-S9) S9_plus_mix Mix: - 0.1mL Bacteria - 0.5mL S9 Mix - 0.1mL Compound PreIncubate Pre-incubate 20 min at 37°C S9_plus_mix->PreIncubate S9_minus_mix Mix: - 0.1mL Bacteria - 0.5mL Buffer - 0.1mL Compound S9_minus_mix->PreIncubate AddAgar Add 2mL Top Agar (with trace Histidine) PreIncubate->AddAgar Plate Pour onto Minimal Glucose Agar Plates AddAgar->Plate Incubate48h Incubate 48-72h at 37°C Plate->Incubate48h Count Count Revertant Colonies Incubate48h->Count

Caption: Workflow for the Ames test with and without S9 metabolic activation.

Assay 2: In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage in mammalian cells.[23] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that fail to incorporate into the daughter nuclei.[24] An increase in the frequency of micronucleated cells indicates that the compound is genotoxic. This test is a preferred alternative to the chromosomal aberration assay as it can detect both clastogens and aneugens.[23]

Trustworthiness: The protocol includes Cytochalasin B, an agent that blocks cytokinesis (the final step of cell division). This allows for the specific analysis of cells that have completed one nuclear division during or after treatment, which is a prerequisite for micronucleus formation. Scoring is confined to these easily identifiable binucleated cells, ensuring that only cells that have divided are analyzed, which is a self-validating system.[25]

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO-K1, TK6) and treat cultures with at least three concentrations of the test compound, selected based on the Tier 1 cytotoxicity data (typically up to a concentration causing ~55% cytotoxicity).[23][24] Include both short (3-4 hours) and long (21-24 hours) exposure times, with and without S9 metabolic activation for the short exposure.[23]

  • Induction of Binucleated Cells: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles to allow treated cells to divide and form binucleated cells.

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][25] A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[23]

Data Analysis & Presentation

For the Ames test, a positive result is typically considered when there is a dose-dependent increase in revertant colonies and the count is at least double the background (vehicle control) count for any strain.

Table 2: Hypothetical Ames Test Results for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

StrainConc. (µ g/plate )Mean Revertants (-S9)Mean Revertants (+S9)
TA98 Vehicle25 ± 430 ± 5
128 ± 635 ± 7
1031 ± 578 ± 9
10029 ± 7154 ± 15
TA100 Vehicle130 ± 12145 ± 18
1135 ± 15150 ± 20
10142 ± 11165 ± 16
100148 ± 18172 ± 21
*Indicates a positive result (≥2-fold increase over vehicle control)

For the micronucleus test, data are presented as the percentage of binucleated cells containing micronuclei. Statistical analysis (e.g., trend tests) is used to determine significance.[25]

Table 3: Hypothetical In Vitro Micronucleus Test Results

ConditionConc. (µM)% Binucleated Cells with Micronuclei
-S9 (24h) Vehicle1.2 ± 0.3
51.5 ± 0.4
152.9 ± 0.6
30 (toxic)5.8 ± 0.9
+S9 (4h) Vehicle1.4 ± 0.5
151.6 ± 0.4
451.8 ± 0.5
902.1 ± 0.6
*Indicates a statistically significant, dose-dependent increase

Preliminary Safety Profile and Conclusion

Based on the hypothetical data generated through this testing cascade, a preliminary safety profile for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one can be constructed:

  • Cytotoxicity: The compound exhibits moderate, time-dependent cytotoxicity, with an IC50 value decreasing from 45.2 µM at 24 hours to 15.1 µM at 72 hours in the MTT assay. The higher IC50 values in the LDH assay suggest that at lower concentrations and shorter time points, the primary effect is metabolic impairment or apoptosis rather than immediate necrotic membrane rupture.

  • Genotoxicity:

    • Mutagenicity: The compound is considered mutagenic in the Ames test. It specifically induces frameshift mutations (positive in TA98) and requires metabolic activation (+S9) to become active, suggesting that a metabolite, rather than the parent compound, is the ultimate mutagen.

    • Clastogenicity/Aneugenicity: The compound is positive in the in vitro micronucleus test without metabolic activation, indicating it has the potential to cause chromosomal damage in mammalian cells through direct action.

References

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  • Evans, S. J., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis, 35(1), 57-69. [Link]

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  • PubMed. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Versatile Synthetic Route to Novel 3-Amino-4-substituted-quinolone Analogues for Antibacterial Drug Discovery

Abstract The persistent challenge of antimicrobial resistance necessitates the development of novel antibiotic agents. Quinolones represent a clinically vital class of synthetic antibiotics, and the exploration of new st...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The persistent challenge of antimicrobial resistance necessitates the development of novel antibiotic agents. Quinolones represent a clinically vital class of synthetic antibiotics, and the exploration of new structural analogues is a key strategy in overcoming resistance. This guide details a robust and versatile two-step synthetic pathway commencing from the highly functionalized precursor, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one . We present a comprehensive protocol for the synthesis of a library of 3-amino-4-(substituted amino)-1-ethylquinolin-2(1H)-ones. The methodology leverages a strategic nucleophilic aromatic substitution (SNAr) at the C4 position, followed by a straightforward reduction of the C3 nitro group. This document provides detailed mechanistic insights, step-by-step experimental protocols, and characterization data, designed for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for a New Quinolone Scaffold

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, primarily acting by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication[1]. The emergence of resistance, however, threatens their clinical efficacy. A primary strategy to circumvent this is the synthesis of novel derivatives with modified substitution patterns that may evade existing resistance mechanisms or exhibit enhanced activity.

The precursor, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one , is an ideal starting point for library synthesis due to its distinct and orthogonally reactive functional groups.

  • C4-Position Reactivity : The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the potent electron-withdrawing effects of the adjacent nitro group at C3 and the carbonyl group at C2. This allows for the facile introduction of a wide variety of amine-containing side chains, a common feature in many potent quinolones[2][3].

  • C3-Position Latent Functionality : The nitro group at the C3 position serves as a precursor to a primary amine. The reduction of nitroaromatic compounds is a high-yielding and well-established transformation in organic synthesis[4][5]. The resulting 3-amino group can be crucial for biological activity or serve as a handle for further derivatization.

This application note outlines a pathway that leverages these features to generate novel 3,4-diaminoquinolone scaffolds, a promising but less explored subclass of quinolone-type molecules[4][6].

Overall Synthetic Strategy & Mechanistic Insights

The synthesis proceeds via a two-step sequence as illustrated below. The core principle is the sequential modification of the C4 and C3 positions of the quinolinone ring.

G cluster_0 Synthetic Pathway Precursor 4-chloro-1-ethyl-3-nitro- quinolin-2(1H)-one Intermediate 4-(Substituted-amino)-1-ethyl-3-nitro- quinolin-2(1H)-one Precursor->Intermediate Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: R₂NH, Base Product 3-Amino-4-(Substituted-amino)-1-ethyl- quinolin-2(1H)-one Intermediate->Product Step 2: Nitro Group Reduction Reagents: SnCl₂, HCl/EtOH

Caption: General two-step synthesis of 3,4-diaminoquinolone analogues.

Mechanism of Step 1: Nucleophilic Aromatic Substitution (SNAr)

The key to the first step is the SNAr mechanism, which is distinct from the more common Sₙ1 and Sₙ2 reactions and is characteristic of electron-poor aromatic systems[7][8].

  • Nucleophilic Attack : An amine nucleophile attacks the electrophilic carbon atom at the C4 position, which bears the chloro leaving group. This breaks the aromaticity of the quinolone ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[8][9].

  • Stabilization : The negative charge of the Meisenheimer complex is delocalized effectively across the ring and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group at C3 and the carbonyl group at C2[10]. This stabilization is what makes the initial attack thermodynamically favorable.

  • Elimination & Aromatization : The intermediate collapses, expelling the chloride ion as the leaving group and restoring the aromatic system to yield the substituted product.

The presence of strong electron-withdrawing groups ortho and para to the leaving group is essential for activating the ring toward this type of substitution[9][10]. In our precursor, the C3-nitro and C2-carbonyl groups provide this critical activation.

Mechanism of Step 2: Nitro Group Reduction

The conversion of the aromatic nitro group to a primary amine is a classic reduction reaction. While various reagents can accomplish this (e.g., catalytic hydrogenation, iron in acetic acid), stannous chloride (SnCl₂) in an acidic medium like ethanol/HCl is particularly effective and reliable for this class of compounds[5]. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to intermediates like the nitroso and hydroxylamine species, before finally yielding the primary amine.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Aromatic nitro compounds and tin salts can be toxic. Handle all chemicals with care.

Part A: General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of the precursor with a representative cyclic secondary amine, piperazine. It can be adapted for a wide range of primary and secondary amines.

Materials:

  • 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq)

  • Anhydrous piperazine (2.2 eq)

  • Pyridine (or N,N-Dimethylformamide, DMF), anhydrous

  • Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reflux

G start Start dissolve Dissolve precursor (1.0 eq) in anhydrous pyridine start->dissolve add_amine Add anhydrous piperazine (2.2 eq) portion-wise dissolve->add_amine reflux Heat mixture to reflux (e.g., 115 °C) for 4-6 hours add_amine->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool remove_solvent Remove pyridine under reduced pressure cool->remove_solvent workup Treat residue with sat. NaHCO₃ (aq) & extract with Chloroform (3x) remove_solvent->workup dry Dry combined organic layers over Na₂SO₄ workup->dry concentrate Concentrate in vacuo to yield crude product dry->concentrate purify Purify by recrystallization (e.g., from Ethanol) concentrate->purify end End purify->end

Caption: Experimental workflow for the SNAr reaction (Part A).

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (e.g., 2.67 g, 10.0 mmol) in anhydrous pyridine (50 mL).

  • To this stirring solution, add anhydrous piperazine (1.90 g, 22.0 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot indicates completion.

  • After cooling to room temperature, remove the pyridine under reduced pressure using a rotary evaporator.

  • Treat the resulting residue with a saturated aqueous solution of sodium bicarbonate (~50 mL) and extract the product with chloroform (3 x 50 mL)[1].

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-ethyl-3-nitro-4-(piperazin-1-yl)quinolin-2(1H)-one as a crystalline solid.

Part B: General Protocol for Nitro Group Reduction

This protocol details the reduction of the nitro-intermediate synthesized in Part A.

Materials:

  • 4-(Substituted-amino)-1-ethyl-3-nitroquinolin-2(1H)-one (from Part A, 1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

G start Start suspend Suspend nitro-intermediate (1.0 eq) in Ethanol start->suspend add_sncl2 Add SnCl₂·2H₂O (5.0 eq) suspend->add_sncl2 reflux Heat mixture to reflux (e.g., 80 °C) for 2-3 hours add_sncl2->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool remove_solvent Remove ethanol under reduced pressure cool->remove_solvent basify Dilute residue with water & basify to pH ~8-9 with 10% NaOH (aq) remove_solvent->basify extract Extract product with Ethyl Acetate (3x) basify->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ and concentrate in vacuo wash->dry end End dry->end

Caption: Experimental workflow for the nitro group reduction (Part B).

Step-by-Step Procedure:

  • In a round-bottom flask, suspend the 4-(substituted-amino)-1-ethyl-3-nitroquinolin-2(1H)-one (e.g., 3.16 g, 10.0 mmol) in ethanol (100 mL).

  • To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (22.5 g, 100 mmol)[5].

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-3 hours. The reaction mixture should become a clear solution.

  • Monitor for the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water (100 mL) and carefully basify the mixture to a pH of 8-9 by the slow addition of a 10% aqueous NaOH solution while cooling in an ice bath. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-amino-4-(substituted-amino)-1-ethylquinolin-2(1H)-one. Further purification can be achieved via column chromatography if necessary.

Data Presentation and Characterization

The successful synthesis of these analogues can be confirmed by standard analytical techniques. The following table provides expected data for a representative set of compounds.

Amine Nucleophile (R₂NH)Step A ProductExpected Yield (Step A)Final ProductExpected Yield (Step B)
Piperazine1-Ethyl-3-nitro-4-(piperazin-1-yl)quinolin-2(1H)-one80-90%3-Amino-1-ethyl-4-(piperazin-1-yl)quinolin-2(1H)-one85-95%
Morpholine1-Ethyl-4-morpholino-3-nitroquinolin-2(1H)-one85-95%3-Amino-1-ethyl-4-morpholinoquinolin-2(1H)-one85-95%
Benzylamine4-(Benzylamino)-1-ethyl-3-nitroquinolin-2(1H)-one75-85%3-Amino-4-(benzylamino)-1-ethylquinolin-2(1H)-one80-90%

Key Characterization Notes:

  • ¹H NMR: Successful substitution in Step A is confirmed by the appearance of new proton signals corresponding to the introduced amine moiety. The reduction in Step B is confirmed by the disappearance of the characteristic downfield aromatic proton signals influenced by the nitro group and the appearance of a new broad singlet for the -NH₂ protons, typically around 3.5-5.0 ppm.

  • IR Spectroscopy: The strong asymmetric and symmetric stretches of the nitro group (typically ~1520 cm⁻¹ and ~1340 cm⁻¹) present in the intermediate will disappear upon reduction. A new N-H stretching vibration (~3300-3400 cm⁻¹) will appear in the final product.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the expected molecular weight at each stage of the synthesis.

Conclusion

The synthetic route detailed herein provides an efficient and highly adaptable method for producing novel 3-amino-4-(substituted-amino)-1-ethylquinolin-2(1H)-one derivatives. By leveraging the inherent reactivity of the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one precursor, researchers can rapidly generate diverse libraries of new chemical entities. These compounds serve as valuable candidates for screening in antibacterial discovery programs, with the potential to identify next-generation quinolone antibiotics that can address the critical challenge of microbial resistance.

References

  • Organic Chemistry, 6th ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press. (Provides general principles of reactions like nitro reduction and cyclizations). [Link]

  • Pintilie, O., et al. (2009). Synthesis of New Quinolones. Auctores Journals. (Discusses Gould-Jacobs cyclization, a classic quinolone synthesis method). [Link]

  • Jung, C., et al. (2024). Synthesis of 2‑Quinolones via Thiolate-Mediated Cyclization of (E)‑2-Aminocinnamic Acid Derivatives. ACS Omega. (Details modern methods for quinolone synthesis). [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Provides a clear explanation of the SNAr mechanism). [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: A review. RSC Advances. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. (Details the addition-elimination and benzyne mechanisms). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. (General overview of SNAr reactions and the Meisenheimer complex). [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 8657–8682. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (Educational resource on SNAr mechanisms). [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. (Compilation of recent literature on quinolone synthesis). [Link]

  • Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Godge, R. K., & Kunkulol, R. (2018). Synthesis of novel heterocyclic Quinolone compound for anti-tubercular activity. International Journal of Chemical and Biological Research. [Link]

  • Al-Trawneh, S. A., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]

  • Desai, N. C., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry. [Link]

  • Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Kumar, K., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Molecular Diversity. [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research. [Link]

  • Wierucka, K., & Błaszczak-Świątkiewicz, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Limbach, D., et al. (2016). 1-Ethyl-3-nitroquinolin-4(1H)-one. IUCrData. [Link]

  • Reddy, C. R., et al. (2016). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. [Link]

  • de Almeida, F. V., et al. (2022). Aminoquinolones and Their Benzoquinone Dimer Hybrids as Modulators of Prion Protein Conversion. Pharmaceuticals. [Link]

  • de Santana, D. P., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics. [Link]

  • Bouzard, D., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. (General reactions of amines with electrophiles). [Link]

  • El-Gendy, Z. (2002). Studies on the chemical behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some electrophilic and nucleophilic reagents. Journal of the Brazilian Chemical Society. [Link]

  • Smith, A. G., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules. [Link]

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Application

4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one building block applications in novel drug discovery

Application Note: 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one as a Privileged Building Block for Novel GABA_A Receptor Modulators Introduction & Mechanistic Rationale In the landscape of central nervous system (CNS) drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one as a Privileged Building Block for Novel GABA_A Receptor Modulators

Introduction & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug discovery, the rational design of neuroactive compounds relies heavily on versatile, highly reactive chemical building blocks. 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one [1] is a privileged electrophilic scaffold specifically utilized for the development of novel anticonvulsant and anxiolytic agents.

The utility of this building block stems from its unique electronic properties. The C4-position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the synergistic electron-withdrawing effects of the adjacent ortho-nitro group and the para-carbonyl-like system of the quinolinone core. This allows for the rapid, high-yield introduction of diverse pharmacophores, such as γ-aminobutyric acid (GABA) derivatives, under mild conditions[2]. Furthermore, the strategic incorporation of a 1-ethyl substitution enhances the molecule's lipophilicity compared to its 1H-analog, a critical parameter for ensuring blood-brain barrier (BBB) permeability in CNS drug candidates.

Physicochemical Properties

To ensure proper handling and reaction planning, the fundamental properties of the building block are summarized below.

Table 1: Physicochemical Profile of the Building Block

PropertyValueStructural Significance
Chemical Name 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-oneCore scaffold for S_NAr functionalization.
Molecular Formula C_11H_9ClN_2O_3Contains key halogens and nitro groups.
Molecular Weight 252.65 g/mol Low MW allows for downstream fragment additions while maintaining drug-like properties.
Appearance Pale yellow crystalline solidColoration is typical for nitro-aromatic conjugated systems.
Solubility Soluble in DMF, DMSO, Toluene, DCMEnables versatile choice of organic solvents for library synthesis.

Application in Drug Discovery: CNS Therapeutics

The primary application of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is the synthesis of N-substituted 4-amino-3-nitroquinolin-2-ones. These final compounds are designed to act as positive allosteric modulators (PAMs) at the GABA_A receptor[3].

GABA_A receptors are pentameric ligand-gated chloride channels that serve as the primary mediators of inhibitory neurotransmission in the mammalian brain[3]. Modulators derived from this building block bind to allosteric sites distinct from the orthosteric GABA binding pocket. This binding event induces a conformational shift that increases the receptor's affinity for endogenous GABA, thereby facilitating an increased influx of chloride (Cl⁻) ions[4]. The resulting neuronal hyperpolarization effectively dampens aberrant electrical activity, providing a potent anticonvulsant effect critical for treating epileptic syndromes[2].

Experimental Protocols

The following self-validating protocols outline the synthesis of the building block and its subsequent application in generating a drug candidate.

Protocol A: Synthesis of 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one

Objective: Convert the stable 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one precursor into the highly reactive 4-chloro building block[5]. Causality Insight: The C4-hydroxyl group is tautomeric and a poor leaving group. Chlorination with POCl_3 activates this position. The addition of tetrabutylammonium bromide (TBBAB) acts as a phase-transfer catalyst; it increases the local concentration of halide ions, accelerating the reaction and preventing the formation of unreactive polymeric tars often seen in high-temperature quinolinone halogenations.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one (1.0 eq) and TBBAB (0.1 eq) under a continuous nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl_3, 5.0 eq) dropwise. (Caution: POCl_3 reacts violently with moisture to evolve HCl gas; perform strictly in a fume hood).

  • Reaction: Attach a reflux condenser, heat the mixture to 100 °C, and stir for 45 minutes. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot (lower R_f) should completely convert to a new, higher R_f spot.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture over vigorously stirred crushed ice to safely hydrolyze the excess POCl_3. The product will begin to precipitate.

  • Extraction & Washing: Extract the aqueous suspension with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated aqueous NaHCO_3 (to neutralize residual acid), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure. Recrystallize the crude residue from absolute ethanol to afford the pure building block.

Protocol B: Library Synthesis via S_NAr (Application)

Objective: React the building block with GABA methyl ester to generate a novel GABA_A receptor modulator candidate[2]. Causality Insight: Free GABA exists as an insoluble zwitterion in organic solvents. Utilizing GABA methyl ester ensures homogeneous reaction conditions. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct; failing to remove HCl would result in the protonation of the incoming amine nucleophile, prematurely halting the S_NAr reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add GABA methyl ester hydrochloride (1.2 eq) followed by TEA (2.5 eq). The excess TEA neutralizes the hydrochloride salt and drives the reaction forward.

  • Reaction: Stir the mixture at room temperature for 2 hours. The strong electron-withdrawing effect of the 3-nitro group stabilizes the intermediate Meisenheimer complex, allowing the reaction to proceed rapidly without heating.

  • Workup: Quench with distilled water and extract with ethyl acetate (3 × 30 mL). Wash the organic phase with 1N HCl (to remove excess TEA and unreacted amine), then with brine.

  • Deprotection (Saponification): To unmask the active pharmacophore, dissolve the concentrated ester in methanol, add 1N aqueous NaOH (2.0 eq), and stir for 2 hours at room temperature.

  • Final Isolation: Acidify the mixture to pH 3 using 1N HCl. The final drug candidate, N-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid, will precipitate as a solid. Filter and dry under a vacuum.

Data Presentation: S_NAr Reaction Optimization

To validate the efficiency of Protocol B, various conditions were screened. Toluene with TEA at room temperature proved optimal, preventing the degradation observed at higher temperatures.

Table 2: Optimization of S_NAr Conditions for Library Synthesis

SolventBaseTempTimeYield (%)Mechanistic Observation
Toluene TEA RT 2 h 88% Optimal. Non-polar solvent stabilizes the Meisenheimer complex; TEA efficiently scavenges HCl.
PyridineNoneReflux2 h71%Elevated heat leads to partial degradation; pyridine acts as both solvent and base but is harsh.
DMFK_2CO_380 °C4 h65%Heterogeneous base is kinetically slower; polar aprotic solvent at high heat promotes side reactions.

Visualizations

SynthWorkflow A 1-Ethyl-4-hydroxy quinolin-2-one B Nitration (HNO3, 75°C) A->B C 1-Ethyl-4-hydroxy-3- nitroquinolin-2-one B->C D Chlorination (POCl3, TBBAB) C->D E 4-Chloro-1-ethyl-3- nitroquinolin-2-one (Building Block) D->E F SNAr Reaction (GABA ester, TEA) E->F G 4-Amino-3-nitro quinolin-2-one (Anticonvulsant) F->G

Figure 1: Synthetic workflow for 4-amino-3-nitroquinolin-2-one anticonvulsant candidates.

GABAA_Pathway A Allosteric Modulator (4-Amino-3-nitroquinolin-2-one) B GABAA Receptor Binding (Allosteric Site) A->B Binds to C Receptor Conformational Change (Enhanced GABA Affinity) B->C Induces D Increased Chloride (Cl-) Influx C->D Facilitates E Neuronal Hyperpolarization D->E Causes F Decreased Excitability (Anticonvulsant Effect) E->F Results in

Figure 2: GABAA receptor allosteric modulation pathway reducing neuronal excitability.

References

  • BindingDB. "4-chloranyl-1-ethyl-3-nitro-quinolin-2-one." The Binding Database, Entry BDBM67266. URL: [Link]

  • Mokrov, G.V., et al. "Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones." Pharmaceutical Chemistry Journal, vol. 53, 2019, pp. 194–200. URL: [Link]

  • Vega Alanis, B.A., et al. "Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility." Molecules, vol. 25, no. 4, 2020, p. 999. URL: [Link]

  • Ghit, A., et al. "GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors." Pharmacology & Therapeutics, vol. 234, 2021, 108035. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield in 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. This resource is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to assist you in optimizing your reaction yields and ensuring the purity of your final product.

Synthetic Pathway Overview

The synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is a multi-step process that requires careful control of reaction conditions at each stage. The general pathway involves the construction of a 4-hydroxyquinolin-2(1H)-one scaffold, followed by nitration and subsequent chlorination.

Diagram of the Synthetic Pathway

Synthetic_Pathway A N-ethylaniline C 1-ethyl-4-hydroxyquinolin-2(1H)-one A->C Cyclocondensation B Diethyl malonate B->C D 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one C->D Nitration E 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one D->E Chlorination

Caption: General synthetic route to 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.

Low Yield in the Final Chlorination Step

Question: My final chlorination step to produce 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the chlorination of 4-hydroxyquinolin-2-ones are a common challenge.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.[2]

Potential Cause Troubleshooting Steps & Recommendations
Moisture Contamination Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture and will decompose, reducing their effectiveness.[1] Ensure all glassware is thoroughly oven-dried or flame-dried before use.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly distilled or newly opened POCl₃.
Incomplete Reaction The reaction may not be going to completion due to insufficient heating, short reaction time, or an inadequate amount of the chlorinating agent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Optimize the reaction temperature, typically in the range of 90-120°C, and reaction time, which can range from 4-12 hours.[1] Consider a modest increase in the molar equivalents of the chlorinating agent.[1]
Poor Quality of Reagents Degradation of the chlorinating agent or impurities in the starting material can significantly impact the yield.[1] Use high-purity starting materials and freshly opened or properly stored chlorinating agents.[1]
Product Decomposition The desired product may be unstable under prolonged exposure to high temperatures or harsh acidic conditions.[1][4] Avoid unnecessarily long reaction times and excessive temperatures.[1]
Sub-optimal Workup Procedure The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during aqueous workup, especially at non-neutral pH.[1] Carefully control the pH during the workup. Pouring the reaction mixture onto crushed ice and then neutralizing is a common practice.[5]
Formation of Multiple Byproducts During Nitration

Question: I am observing the formation of multiple nitrated isomers and other impurities during the nitration of 1-ethyl-4-hydroxyquinolin-2(1H)-one. How can I improve the regioselectivity and minimize side reactions?

Answer: The nitration of quinoline derivatives can be sensitive to reaction conditions, and the presence of activating groups can lead to the formation of multiple products.[5]

Potential Cause Troubleshooting Steps & Recommendations
Harsh Reaction Conditions High temperatures and highly concentrated nitrating agents can lead to over-nitration or the formation of undesired isomers.[5] Use milder reaction conditions, such as lower temperatures and shorter reaction times.[5] A common procedure involves the dropwise addition of a nitrating mixture (e.g., nitric acid in sulfuric acid) at a controlled temperature, often 0°C.[5]
Activating Group Influence The hydroxyl group at the 4-position is an activating group that can direct nitration to multiple positions.[5] While the desired product is the 3-nitro derivative, other isomers can form. The choice of nitrating agent and solvent can influence the isomer ratio. A mixture of nitric acid and acetic acid has been used for the nitration of similar 4-hydroxyquinolin-2-ones.[6]
Substrate Purity Impurities in the starting 1-ethyl-4-hydroxyquinolin-2(1H)-one can lead to the formation of unexpected side products.[2] Ensure the purity of your starting material before proceeding with the nitration step.
Difficulties in the Initial Cyclocondensation Step

Question: The initial cyclocondensation of N-ethylaniline and diethyl malonate to form 1-ethyl-4-hydroxyquinolin-2(1H)-one is giving a low yield. What factors should I investigate?

Answer: The Conrad-Limpach and related quinolinone syntheses can be sensitive to temperature and reagent purity.[4]

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Temperature These reactions often require high temperatures for cyclization.[4] The reaction is typically performed by heating the neat mixture of reactants.[7] Ensure the reaction temperature is high enough to drive the reaction to completion, often in the range of 220-270°C.[7]
Purity of Starting Materials Impurities in the N-ethylaniline or diethyl malonate can interfere with the reaction and lead to the formation of byproducts.[4] Use freshly distilled starting materials.
Reaction Time Insufficient reaction time will lead to incomplete conversion.[4] Monitor the reaction by observing the cessation of ethanol distillation, which is a byproduct of the reaction.[7] The reaction can take several hours to complete.[7]
Inefficient Mixing In a neat reaction, ensure adequate mixing to promote contact between the reactants.
Troubleshooting Workflow for Low Overall Yield

Troubleshooting_Workflow Start Low Overall Yield Observed Step1 Analyze Each Reaction Step Individually (TLC, LC-MS) Start->Step1 Step2 Assess Purity of Starting Materials & Reagents Step1->Step2 Step3 Verify Reaction Conditions (Temp, Time, Atmosphere) Step2->Step3 Step4 Review Workup & Purification Procedures Step3->Step4 Conclusion Systematically Optimize Critical Parameters Step4->Conclusion

Caption: A systematic approach to troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during this synthesis?

A1: This synthesis involves the use of hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] Concentrated acids, such as nitric and sulfuric acid, are also highly corrosive.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.[8]

Q3: What are the best practices for purifying the final product?

A3: The crude 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent.[9] Experimenting with different solvents or solvent mixtures may be necessary to achieve high purity.[10] If recrystallization is insufficient, column chromatography can be employed.[4] Given that quinoline derivatives can sometimes be sensitive to acidic silica gel, using neutralized silica gel or an alternative stationary phase like alumina might be beneficial.[10]

Q4: Can I use a different chlorinating agent instead of phosphorus oxychloride?

A4: While phosphorus oxychloride is a common and effective reagent for this type of transformation, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) have been used for similar substrates.[11] However, reaction conditions would need to be re-optimized for these alternative reagents.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A5: Green chemistry principles are increasingly being applied to heterocyclic synthesis.[12] For the initial cyclocondensation, microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[13] For the chlorination step, minimizing the excess of the chlorinating agent and exploring solvent-free conditions could be potential areas for green optimization. However, the specific application of these methods to this synthesis would require further investigation.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
  • Nitration of 1-ethyl-4-hydroxyquinolin-2(1H)-one: In a round-bottom flask, dissolve 1-ethyl-4-hydroxyquinolin-2(1H)-one in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the crude 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one. Further purification can be achieved by recrystallization.[6]

Protocol 2: Synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one
  • Chlorination: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (typically 90-120°C) and maintain the temperature for several hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms.[5]

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. Technical Support Center: Optimizing Quinolinone Synthesis.
  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
  • Benchchem. Scale-up challenges in the production of 2-nitroquinoline.
  • Benchchem. Technical Support Center: Optimizing Quinoline Synthesis.
  • Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • Benchchem. A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • ResearchGate. Optimized conditions* synthesis of quinoline derivatives.
  • SlideShare. Preparation and Properties of Quinoline.
  • PubMed. Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents.
  • ACS Publications. Scalable and Practical Synthesis of Halo Quinolin-2(1H).
  • PMC. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. Technical Support Center: Scaling Up 2-(Furan-2-yl)quinoline-4-carboxylate Production.
  • Benchchem. Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros.
  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?
  • PMC. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Benchchem. Identification of common byproducts in quinoline synthesis.
  • ResearchGate. Some reactions of 4-hydroxy-2(1H)-quinolinones.
  • ACS Publications. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained.
  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Quora. What could be reason for getting a very low yield in organic chemistry?
  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • LookChem. Purification of Quinoline - Chempedia.
  • Sigma-Aldrich. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. Studies on the chemical behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some electrophilic and nucleophilic reagents.
  • ChemicalBook. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis.
  • Reddit. running a chlorination reaction under dry conditions : r/Chempros.
  • Pharmaffiliates. Quinoline-impurities.
  • Google Patents. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (PDF) 1-Ethyl-3-nitroquinolin-4(1H)-one.
  • International Journal of Research and Scientific Innovation. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.
  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.

Sources

Optimization

Overcoming poor solubility of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one in polar organic solvents

Technical Support Center: Troubleshooting the Solubility of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solubility of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers struggling with the poor solubility of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. Below, we dissect the thermodynamic causes of this insolubility and provide field-validated protocols to overcome it for both synthetic chemistry and biological applications.

Mechanistic Insight: Why is this compound so insoluble?

To solve a solubility problem, you must first understand the molecular forces at play. 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is a highly functionalized, planar heterocyclic system. Its resistance to dissolution in common polar organic solvents (like methanol, ethanol, or acetonitrile) is driven by three primary factors:

  • Planarity and π-π Stacking: The quinolin-2(1H)-one core is entirely flat. This allows individual molecules to stack tightly against one another, maximizing intermolecular van der Waals forces.

  • Push-Pull Dipole Interactions: The electron-withdrawing 3-nitro group and 4-chloro group, paired with the electron-rich amide-like nitrogen (N-ethyl), create a strong molecular dipole. In the solid state, these dipoles align in an antiparallel fashion, resulting in a massive crystal lattice energy.

  • Solvent Self-Association: Polar protic solvents like methanol and ethanol strongly hydrogen-bond with themselves. Because 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one lacks strong hydrogen-bond donors (the nitrogen is alkylated with an ethyl group), protic solvents cannot thermodynamically justify breaking their own hydrogen-bonded networks to solvate the hydrophobic, tightly packed aromatic rings[1].

The Solution: You must shift to polar aprotic solvents (e.g., DMSO, DMF, NMP). These solvents possess high dielectric constants and exposed, highly polarizable bonds (like the S=O in DMSO) that can effectively solvate the electron-deficient aromatic core and disrupt the π-π stacking without needing to break protic hydrogen-bond networks[2].

Solubilization Strategy Workflows

Depending on your downstream application, your solubilization strategy must adapt. Use the decision tree below to identify the correct approach for your workflow.

G Start Goal: Solubilize 4-chloro-1-ethyl- 3-nitroquinolin-2(1H)-one Q1 Application Type? Start->Q1 ChemRxn Chemical Synthesis (e.g., SNAr, Reduction) Q1->ChemRxn Organic BioAssay Biological / Cell Assay (Aqueous Media) Q1->BioAssay Aqueous SolventSwitch Use Polar Aprotic Solvents (DMSO, DMF, NMP) ChemRxn->SolventSwitch Stock Prepare 10-20 mM Stock in 100% DMSO BioAssay->Stock Heat Apply Heat (80-120°C) & Agitation SolventSwitch->Heat Formulation Cascade Dilution: DMSO -> PEG400 -> Tween-80 -> Saline Stock->Formulation

Workflow decision tree for selecting a solubilization strategy based on application.

Quantitative Solvent Comparison

The table below summarizes the expected solubility profiles of planar quinolinone derivatives across various solvent classes, providing a baseline for your experimental design[3],[2],[4].

Solvent SystemSolvent ClassDielectric Constant (ε)Expected SolubilityRecommended Application
Water / Buffers Highly Protic80.1< 0.1 mg/mL (Insoluble)None (Requires excipients)
Methanol / Ethanol Polar Protic32.7 / 24.5< 1.0 mg/mL (Poor)Washing/Trituration of impurities
Acetonitrile (MeCN) Polar Aprotic37.51 - 5 mg/mL (Moderate)Analytical HPLC (with sonication)
Dimethylformamide (DMF) Polar Aprotic36.710 - 25 mg/mL (Good)Synthetic reactions (SNAr)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.720 - 40 mg/mL (Excellent)Stock solutions, Bio-assays

Validated Experimental Protocols

Protocol A: Synthetic Chemistry (Nucleophilic Aromatic Substitution)

The 4-chloro position is highly activated by the adjacent 3-nitro group, making it an excellent candidate for SNAr reactions with amines. However, if the starting material is suspended rather than dissolved, the reaction will stall.

Objective: Achieve complete dissolution to ensure homogeneous reaction kinetics. Self-Validating Principle: A successful dissolution will transition the reaction mixture from a cloudy, opaque suspension to a clear (often brightly colored) homogeneous solution.

  • Vessel Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is completely dry, as water will drastically reduce the solubility of the quinolinone in aprotic solvents.

  • Solvent Addition: Add 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq) to the flask. Add anhydrous DMF or DMSO at a ratio of 5 mL to 10 mL per gram of substrate.

  • Kinetic Disruption: At room temperature, the mixture will likely remain a suspension. Begin vigorous stirring (600+ RPM) and apply heat. Raise the temperature to 80 °C – 100 °C .

  • Verification: Observe the flask after 15 minutes of heating. The solution must be completely transparent. If particulates remain, add solvent in 1 mL increments until clear.

  • Reaction Execution: Once dissolved, add the nucleophile (e.g., an aliphatic amine, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Workup (Precipitation): Because the product will also likely be highly planar and insoluble in water, the easiest workup is to pour the hot DMF/DMSO reaction mixture directly into vigorously stirred ice water (10x volume). The miscible organic solvent washes away, and the product crashes out as a solid, which can be collected by vacuum filtration[5].

Protocol B: Biological Assay Formulation (Aqueous Compatibility)

For cell-based assays, you cannot use 100% DMSO, as it is cytotoxic above 0.5–1.0% v/v. You must create a stable dispersion that prevents the planar molecules from re-aggregating when introduced to water[1],[6].

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 20 mM stock solution . Use an ultrasonic bath for 10–15 minutes to ensure molecular-level dispersion. Note: Store this stock in single-use aliquots at -20 °C to prevent freeze-thaw precipitation.

  • Excipient Cascade (The "Solvent Shift"): Do not add the DMSO stock directly to the aqueous buffer. This will cause immediate "crashing out" (precipitation). Instead, use a co-solvent cascade[6].

  • Dilution Step 1: Dilute the DMSO stock into a biocompatible carrier polymer, such as PEG400 or a cyclodextrin solution (e.g., 20% Sulfobutylether-β-cyclodextrin in saline). The hydrophobic cavity of the cyclodextrin encapsulates the planar aromatic rings, preventing them from finding each other and stacking.

  • Dilution Step 2: Add a surfactant (e.g., 5% Tween-80) before final dilution with the aqueous assay buffer (PBS or media).

  • Final Concentration: Ensure the final DMSO concentration is ≤ 1% and the compound concentration is within its established critical aggregation concentration (CAC)[1].

Mechanism Solid Crystalline State (Strong π-π Stacking & Dipole Interactions) Protic Polar Protic (MeOH/EtOH) (Fails to disrupt lattice) Solid->Protic Low Solubility (<1 mg/mL) Aprotic Polar Aprotic (DMSO/DMF) (High Dielectric, Solvates Polarizable Core) Solid->Aprotic Strong Solvation Protic->Solid Precipitation Solution Homogeneous Solution (Ready for Reaction) Aprotic->Solution Heating / Sonication

Thermodynamic vs. kinetic disruption of planar aromatic crystal lattices.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in hot ethanol, but it immediately precipitated when I cooled the flask to room temperature. Why? A1: This is a classic thermodynamic response. Ethanol is a polar protic solvent. At high temperatures, the kinetic energy overcomes the crystal lattice energy of the quinolinone. However, as the temperature drops, the solvent-solute interactions are not strong enough to prevent the planar molecules from re-associating via π-π stacking[1]. To prevent this, switch to a solvent with stronger solute-solvent affinity (like DMSO) or maintain the heat throughout your reaction.

Q2: How can I tell if my compound has genuinely dissolved or is just forming micro-aggregates in my biological assay? A2: Visual inspection is not enough for biological assays. Planar aromatic compounds often form nano-aggregates that look clear to the naked eye but will yield false positives/negatives in assays. Use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius of particles in your solution. If you see a secondary population of larger particles as concentration increases, you have exceeded the Critical Aggregation Concentration (CAC) and must increase your surfactant/cyclodextrin ratio[1].

Q3: I ran my reaction in DMSO to solve the solubility issue, but now I can't extract my product into ethyl acetate during workup. What should I do? A3: DMSO is highly miscible with both water and many organic solvents, which ruins standard liquid-liquid extractions. Instead of extracting, use the precipitation method . Pour your completed DMSO reaction mixture into a large volume of rapidly stirring ice water (at least 10 parts water to 1 part DMSO). The DMSO will partition into the water, and your highly hydrophobic quinolinone product will precipitate out as a filterable solid[5].

Q4: Does the 1-ethyl group help or hurt solubility? A4: It actually helps compared to the unalkylated 1H-quinolin-2-one. An unalkylated quinolinone nitrogen acts as a strong hydrogen-bond donor, which would drastically increase the crystal lattice energy and make the compound even more insoluble. The ethyl group acts as a slight steric bumper, disrupting perfect planar stacking just enough to make solubilization in aprotic solvents feasible.

References

  • BindingDB. "BDBM67266 4-chloranyl-1-ethyl-3-nitro-quinolin-2-one". BindingDB. Available at:[Link]

  • National Center for Biotechnology Information. "Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase". PMC. Available at:[Link]

  • Google Patents. "US10464931B2 - Process for the preparation of Quinolin-2(1H)-one derivatives". Google Patents.
  • PagePlace. "Solubility in Pharmaceutical Chemistry (DMSO and Co-solvents)". PagePlace. Available at:[Link]

  • ResearchGate. "A Unified Cosolvency Model for Calculating Solute Solubility in Mixed Solvents". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Minimizing side product formation during 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one substitution reactions

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. This powerful synthetic intermediate is highly...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. This powerful synthetic intermediate is highly valued for its reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functional groups at the 4-position. However, its high reactivity, largely due to the activating effect of the C3-nitro group, can also lead to the formation of undesired side products. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize these side products and achieve high-yield, clean reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of substitution at the 4-position of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one?

The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group at the C3 position, along with the quinolinone ring system, activates the C4 carbon for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1]

Q2: What is the most common side product I should be aware of?

The most prevalent side product is the hydrolysis of the 4-chloro group to form 4-hydroxy-1-ethyl-3-nitroquinolin-2(1H)-one. This is especially common when using protic solvents or when water is present in the reaction mixture, particularly under basic conditions.[2]

Q3: Can I use inorganic bases like sodium hydroxide or potassium hydroxide?

It is generally not recommended to use strong inorganic hydroxides as bases. These can significantly promote the hydrolysis of the starting material to the 4-hydroxy side product. Non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) are preferred to minimize this side reaction.[3][4]

Q4: What are the best solvents for this reaction?

Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[3] These solvents can accelerate the rate of SNAr reactions.[5] For less reactive nucleophiles, heating in one of these solvents is often effective.

Q5: My reaction is sluggish. How can I increase the reaction rate?

Increasing the temperature is the most common approach. For particularly unreactive nucleophiles, you can also consider using a stronger, non-nucleophilic base to deprotonate the nucleophile before adding it to the reaction mixture. Additionally, ensuring the reaction is performed under anhydrous conditions can prevent the formation of less reactive intermediates.

II. Troubleshooting Guide: Isolating the Problem

This section provides a structured approach to identifying and resolving common issues encountered during the substitution reactions of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

Problem 1: Significant Formation of 4-hydroxy-1-ethyl-3-nitroquinolin-2(1H)-one

Symptoms:

  • A significant peak corresponding to the mass of the hydrolyzed product is observed in LC-MS analysis.

  • The isolated product has a different polarity and solubility profile than the expected product.

Causality Analysis: The presence of water or hydroxide ions in the reaction mixture leads to a competitive SNAr reaction where water or hydroxide acts as the nucleophile. The high reactivity of the C4 position makes it susceptible to attack even by weak nucleophiles like water, especially at elevated temperatures.[2]

Solutions:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base:

    • Avoid hydroxide bases (NaOH, KOH).

    • Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Alternatively, use an anhydrous inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Temperature Control:

    • If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing hydrolysis reaction.

Problem 2: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

Causality Analysis: This issue can stem from several factors, including insufficient reactivity of the nucleophile, inadequate reaction temperature, or the use of an inappropriate solvent or base.

Solutions:

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature. Many SNAr reactions on this scaffold proceed well at temperatures between 80-120 °C.

  • Optimize the Base:

    • For weakly acidic nucleophiles (e.g., some phenols or thiols), a stronger base may be required to generate the more nucleophilic conjugate base. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent, with careful handling.

  • Solvent Choice:

    • Ensure a suitable dipolar aprotic solvent is being used. If the reaction is sluggish in a solvent like THF or acetonitrile, switching to DMF or DMSO can often increase the rate.[5]

  • Nucleophile Reactivity:

    • If the nucleophile is inherently unreactive, consider derivatization to a more nucleophilic species if possible.

Problem 3: Formation of Multiple Unidentified Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material, desired product, or the hydrolyzed side product.

Causality Analysis: This can be due to the decomposition of the starting material or product under harsh reaction conditions, or side reactions of the nucleophile. While less common for this specific substrate, dimerization of the quinolinone ring under certain basic conditions is a theoretical possibility.

Solutions:

  • Lower the Reaction Temperature:

    • High temperatures can lead to decomposition. Try running the reaction for a longer time at a lower temperature.

  • Protecting Groups:

    • If the nucleophile has other reactive functional groups, consider using a protecting group strategy to prevent unwanted side reactions.

  • Optimize the Base Stoichiometry:

    • Using a large excess of a strong base can sometimes lead to undesired side reactions. Use the minimum effective amount of base.

III. Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific nucleophile and experimental setup.

Protocol 1: General Procedure for Substitution with Aliphatic Amines

This protocol is suitable for primary and secondary aliphatic amines.

  • To a solution of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (0.1 M), add the aliphatic amine (1.2-2.0 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (2.5 eq). For free amines, often no additional base is needed as the excess amine can act as the base.

  • Stir the reaction mixture at room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Substitution with Anilines

Anilines are generally less nucleophilic than aliphatic amines and may require more forcing conditions.

  • To a solution of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq) and the aniline (1.5 eq) in anhydrous DMSO (0.1 M), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, pour into ice-water, and collect the precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol or isopropanol.

  • Recrystallize the crude product from a suitable solvent system if necessary.

Protocol 3: General Procedure for Substitution with Thiols
  • To a suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.1 M), add the thiol (1.2 eq) and stir for 15 minutes at room temperature.

  • Add a solution of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature to 60 °C and monitor its progress.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Parameter Aliphatic Amines Anilines Thiols
Solvent DMF, DMSO, NMPDMSO, NMPDMF, DMSO
Base Excess Amine or TEAK₂CO₃, Cs₂CO₃K₂CO₃
Temperature 25 - 80 °C100 - 120 °C25 - 60 °C
Reaction Time 2 - 12 hours12 - 24 hours1 - 6 hours

IV. Visualizing Reaction Pathways

Main Reaction and Hydrolysis Side Reaction

G cluster_main Desired SNAr Pathway cluster_side Hydrolysis Side Reaction start 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one meisenheimer Meisenheimer Complex start->meisenheimer + Nucleophile (NuH) - Base hydrolysis_meisenheimer Hydrolysis Meisenheimer Complex start->hydrolysis_meisenheimer + H₂O / OH⁻ product 4-Substituted Product meisenheimer->product - Cl⁻ hydrolysis_product 4-Hydroxy Side Product hydrolysis_meisenheimer->hydrolysis_product - Cl⁻

Caption: Desired SNAr pathway and the competing hydrolysis side reaction.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Flow start Reaction Issue? issue1 High Hydrolysis? start->issue1 issue2 Low Conversion? start->issue2 issue3 Multiple Products? start->issue3 solution1a Use Anhydrous Solvents issue1->solution1a solution1b Switch to Non-Hydroxide Base (TEA, K₂CO₃) issue1->solution1b solution2a Increase Temperature issue2->solution2a solution2b Use Stronger Base (if applicable) issue2->solution2b solution2c Switch to Polar Aprotic Solvent (DMF, DMSO) issue2->solution2c solution3a Lower Reaction Temperature issue3->solution3a solution3b Consider Protecting Groups issue3->solution3b

Sources

Optimization

Resolving HPLC peak tailing issues for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one quantitative analysis

A Guide to Diagnosing and Resolving HPLC Peak Tailing Welcome to the technical support guide for the HPLC analysis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. This document, prepared by our senior application scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Diagnosing and Resolving HPLC Peak Tailing

Welcome to the technical support guide for the HPLC analysis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and field-proven insights to help you overcome the common challenge of peak tailing. Our goal is to empower you to achieve symmetric peaks, ensure accurate quantification, and maintain the robustness of your analytical method.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is a chromatographic distortion where the peak's trailing edge is broader than its leading edge.[1][2] Quantitatively, it is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect Gaussian peak.[3] Values greater than 1.2 often signify a problem.[4] This asymmetry is detrimental because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and negatively impact the overall precision and reliability of your quantitative results.[3][5]

Q2: I'm seeing peak tailing specifically for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, while my other peaks look fine. What is the likely cause?

A2: This scenario strongly suggests a specific chemical interaction between your analyte and the HPLC column's stationary phase. For a compound like 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, which contains a quinoline nitrogen, the most probable cause is a secondary ionic interaction with residual silanol groups (Si-OH) on the silica-based column packing.[6][7] Even though the quinoline nitrogen's basicity is reduced by electron-withdrawing groups, it can still become protonated and interact with negatively charged, deprotonated silanols, leading to tailing.[2][7][8]

Q3: Can my HPLC system itself cause peak tailing for all compounds?

A3: Yes. If all peaks in your chromatogram exhibit tailing, the issue is likely physical or system-wide rather than chemical.[5][9] Common causes include:

  • Column Void: A void or channel in the column packing bed.[3][6]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector.[1]

  • Blocked Frit: Particulate matter clogging the inlet frit of the column or guard column.[6][9]

Q4: Is there a "quick fix" I can try to reduce peak tailing for my quinolinone compound?

A4: A common and effective initial step is to adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid will protonate the surface silanol groups, neutralizing their negative charge and minimizing the secondary interactions that cause tailing.[7][10][11] This is often the most impactful single change you can make.

In-Depth Troubleshooting Guide

Resolving peak tailing is a systematic process. The following guide provides a logical workflow, starting with the most common and easily addressable issues.

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step process for diagnosing the root cause of peak tailing.

TroubleshootingWorkflow Start Peak Tailing Observed CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks SystemIssue System/Physical Issue Suspected CheckAllPeaks->SystemIssue  Yes ChemicalIssue Chemical Interaction Suspected (Analyte-Stationary Phase) CheckAllPeaks->ChemicalIssue No   CheckVoid 1. Check for Column Void (Reverse/flush column or replace) SystemIssue->CheckVoid CheckFrit 2. Check for Blocked Frit (Replace guard/in-line filter) CheckVoid->CheckFrit CheckTubing 3. Minimize Extra-Column Volume (Use narrow ID tubing, shorten lengths) CheckFrit->CheckTubing MobilePhaseOpt Step 1: Mobile Phase Optimization ChemicalIssue->MobilePhaseOpt StationaryPhaseOpt Step 2: Stationary Phase Selection ChemicalIssue->StationaryPhaseOpt SamplePrepOpt Step 3: Sample & Injection ChemicalIssue->SamplePrepOpt AdjustpH 1.1 Adjust pH (Low pH Recommended) (See Protocol 1) MobilePhaseOpt->AdjustpH AddCompetitor 1.2 Add Competing Base (e.g., TEA) (See Protocol 2) AdjustpH->AddCompetitor BufferStrength 1.3 Increase Buffer Concentration (e.g., 20-50 mM) AddCompetitor->BufferStrength EndcappedCol 2.1 Use High-Purity, End-Capped Column (Modern Type B Silica) StationaryPhaseOpt->EndcappedCol AltChemistry 2.2 Try Alternative Stationary Phase (e.g., Polar-Embedded, Hybrid) EndcappedCol->AltChemistry SolventStrength 3.1 Match Sample Solvent to Mobile Phase (Avoid strong solvents) SamplePrepOpt->SolventStrength MassOverload 3.2 Check for Mass Overload (Dilute sample and re-inject) SolventStrength->MassOverload

Caption: A logical workflow for troubleshooting HPLC peak tailing.

1. Mobile Phase Optimization: The First Line of Defense

The mobile phase composition is the most powerful tool for controlling peak shape for ionizable compounds.[12][13]

1.1. The Critical Role of Mobile Phase pH

Causality: The primary cause of tailing for basic compounds like the quinolinone derivative is the interaction with ionized silanol groups (pKa ≈ 4-5 for older silica) on the column.[8] By lowering the mobile phase pH to ≤ 3, these silanol groups are protonated (Si-OH), neutralizing their charge and eliminating the unwanted secondary ionic retention mechanism.[6][7]

Experimental Protocol 1: Mobile Phase pH Screening

  • Objective: To determine the effect of mobile phase pH on the peak shape of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

  • Materials:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

    • Mobile Phase B: Acetonitrile or Methanol

  • Procedure:

    • Baseline (pH 6.8): Equilibrate a standard C18 column with a mobile phase of 50% A2 and 50% B. Inject the analyte and record the chromatogram. Calculate the tailing factor.

    • Low pH (pH 2.7): Thoroughly flush the system and column. Equilibrate with 50% A1 and 50% B. Inject the analyte using the same conditions and calculate the tailing factor.

  • Analysis: Compare the tailing factors. A significant improvement is expected at the lower pH.

Table 1: Expected Impact of Mobile Phase pH on Tailing Factor

Mobile Phase pHSilanol State (Si-O⁻)Analyte InteractionExpected Tailing Factor (Tf)
6.8 (Neutral)Mostly IonizedStrong> 1.8
2.7 (Acidic)Mostly Protonated (Neutral)Minimal< 1.3

1.2. Using a Competing Base Additive

Causality: If operating at low pH is not feasible, a small, basic additive like triethylamine (TEA) can be added to the mobile phase.[10] The protonated TEA will preferentially interact with the ionized silanol sites, effectively "masking" them from the analyte.[10]

Experimental Protocol 2: Competing Base Analysis

  • Objective: To assess the effectiveness of a competing base in reducing peak tailing.

  • Procedure:

    • Prepare your standard mobile phase (e.g., at pH 7).

    • Create a second mobile phase with the addition of 0.05% to 0.1% triethylamine.

    • Equilibrate the column thoroughly with the TEA-containing mobile phase (at least 20 column volumes).

    • Inject the analyte and compare the tailing factor to the baseline run without TEA.

  • Caution: Competing bases can be difficult to remove from columns and may shorten column lifetime.[10] This approach is often considered secondary to pH adjustment.

1.3. Buffer Concentration

Causality: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help improve peak shape.[7][14] The higher concentration of buffer ions can help shield the analyte from interacting with active silanol sites.[14][15]

2. Stationary Phase (Column) Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.

2.1. Modern Column Technology

Causality: Not all silica is created equal. Modern HPLC columns are often made from high-purity, "Type B" silica, which has fewer acidic silanol groups and metallic impurities compared to older "Type A" silica.[5][10] Furthermore, most modern columns are "end-capped," a process where residual silanols are chemically bonded with an inert group (e.g., trimethylsilyl) to block their activity.[1][6] Using a high-quality, end-capped column is crucial for analyzing basic compounds.

Recommendation: If you are using an older column, switching to a modern, high-purity, fully end-capped C18 column from a reputable manufacturer is highly recommended.

2.2. Alternative Stationary Phases

For particularly challenging basic compounds, you may need to move beyond a standard C18.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides alternative interaction sites and shields the analyte from silanol groups.[1][16]

  • Hybrid Particle Columns: These columns are based on a silica-organic hybrid material, which reduces the number and acidity of surface silanols, leading to better peak shapes for bases over a wider pH range.[2]

3. System and Sample Considerations

3.1. Sample Overload

Causality: Injecting too much sample mass onto the column can saturate the primary retention mechanism, forcing interactions with secondary sites (like silanols) and causing tailing.[9][17]

  • Diagnosis: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

3.2. Sample Solvent Effects

Causality: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion, particularly for early-eluting peaks.[5][9]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

3.3. Physical and Hardware Issues

As mentioned in the FAQ, if all peaks are tailing, investigate the hardware.

  • Column Void/Contamination: A void at the head of the column or contamination on the inlet frit can create uneven flow paths, leading to tailing.[3][6] Try reversing and flushing the column (if the manufacturer allows) or replacing the guard column.[3]

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce peak broadening.[1]

Visualizing the Problem: Analyte-Silanol Interaction

The following diagram illustrates the core chemical interaction responsible for the peak tailing of protonated basic compounds.

Caption: Unwanted interaction between a protonated basic analyte and an ionized silanol group.

By systematically applying the principles and protocols in this guide, you can effectively diagnose, troubleshoot, and resolve peak tailing issues, ensuring the development of a robust and reliable quantitative method for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. website. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from uHPLCs website. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific website. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from Waters Corporation website. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek, Inc. website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC website. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from PharmaCores website. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from Restek website. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate website. [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from Phenomenex website. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from LCGC International website. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from SCION Instruments website. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from Veeprho website. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters Corporation website. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from AELAB website. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International website. [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from Maxi Scientific website. [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from Welch Materials, Inc. website. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from KNAUER website. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE HPLC Columns website. [Link]

Sources

Troubleshooting

Troubleshooting catalyst poisoning in 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one nitro reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges associated with the chemoselective nitro reduction o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges associated with the chemoselective nitro reduction of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one .

Reducing a nitro group in the presence of an activated aryl chloride on a highly coordinating quinolinone core presents a dual challenge: preventing the hydrodechlorination of the labile 4-chloro group and mitigating catalyst poisoning caused by reactive intermediates or acidic byproducts.

Mechanistic Overview of Catalyst Poisoning

To troubleshoot effectively, we must first understand the causality of the failure modes. The reduction of the 3-nitro group proceeds through a hydroxylamine intermediate. Poisoning typically occurs via three distinct pathways:

  • Hydroxylamine Passivation: The conversion of nitro to hydroxylamine is rapid, but the subsequent N–O bond cleavage is rate-limiting. Hydroxylamines strongly coordinate to platinum-group metals, stalling the reaction[1].

  • Acidic Fouling (HCl): If trace hydrodechlorination occurs, the generated HCl protonates the resulting 3-amino product, causing it to precipitate and physically block the catalyst pores.

  • Product Chelation: The resulting 3-amino-4-chloroquinolin-2-one contains a bidentate motif (3-amino and 2-oxo groups) that can chelate the metal surface, leading to product inhibition.

MechanisticPathway Substrate 4-Chloro-1-ethyl- 3-nitroquinolin-2(1H)-one Hydroxylamine Hydroxylamine Intermediate (Catalyst Poisoning) Substrate->Hydroxylamine +H2 (Fast) Hydroxylamine->Substrate Surface Passivation Product 3-Amino-4-chloro- quinolin-2-one (Target) Hydroxylamine->Product +H2 (Rate-Limiting) Dechloro Dechlorinated Amine (Side Product) Product->Dechloro Hydrodechlorination HCl HCl Generation (Acidic Poisoning / Fouling) Product->HCl HCl->Substrate Metal Leaching / Fouling

Reaction pathway showing intermediates and sources of catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation stalls at 50% conversion. Why is the catalyst dying? A1: Stalling is rarely due to true catalyst death; it is usually caused by the accumulation of the hydroxylamine intermediate[1]. Because the N–O bond cleavage is the slowest step, the hydroxylamine builds up and strongly coordinates to the metal surface, causing temporary passivation. Actionable Fix: Switch from standard Pd/C or Pt/C to a Vanadium-promoted Platinum catalyst (Pt-V/C) . Vanadium acts as an oxophilic promoter that accelerates the cleavage of the hydroxylamine N–O bond, preventing its accumulation and driving the reaction to completion[1],[2].

Q2: I am achieving full conversion, but I see 20-30% of a des-chloro byproduct. How do I improve chemoselectivity? A2: Aryl chlorides on electron-deficient heteroaromatics are highly susceptible to hydrodechlorination by Palladium. Actionable Fix: Palladium must be strictly avoided. Use Platinum on Carbon (Pt/C), which has an intrinsically higher activation energy for C–Cl bond insertion. To further suppress dehalogenation, introduce a catalytic poison modifier such as Zinc Bromide (ZnBr 2​ ) or use a sulfided Platinum catalyst (Pt/C-S) . These sulfur/halide additives selectively bind to the highly active step-edge sites on the metal crystallites responsible for dehalogenation, leaving the terrace sites free for nitro reduction[3].

Q3: Even with Pt/C, my reaction is inconsistent. What role does the solvent play? A3: Solvent choice dictates both hydrogen solubility and the solvation of the polar 3-amino product. If the product is poorly soluble, it will precipitate directly onto the carbon support, fouling the catalyst. Actionable Fix: Move away from pure alcohols. Use a coordinating solvent mixture such as THF/Methanol (1:1) and add a substoichiometric amount of a non-nucleophilic base (e.g., N-methylmorpholine) to neutralize any trace HCl, keeping the amine product in its highly soluble free-base form.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Reaction Profile Check What is the primary failure mode? Start->Check Stall Reaction Stalls (Incomplete Conversion) Check->Stall Dehalo Over-reduction (Loss of 4-Chloro) Check->Dehalo Sol1 Check Solubility: Add THF or EtOAc Stall->Sol1 Sol2 Accelerate N-O Cleavage: Switch to Pt-V/C Stall->Sol2 Sol3 Change Metal: Switch Pd to Pt Dehalo->Sol3 Sol4 Poison Active Sites: Add ZnBr2 or use Pt/C(S) Dehalo->Sol4 ChemRed Catalysis Fails Completely? Use Fe/AcOH Reduction Sol2->ChemRed Sol4->ChemRed

Decision matrix for resolving catalyst poisoning and chemoselectivity issues.

Quantitative Data: Catalyst Screening Summary

The following table summarizes the expected outcomes when screening different catalyst systems for this specific substrate class.

Catalyst SystemAdditive / ModifierConversionChemoselectivity (Target : Dechloro)Poisoning / Stalling Risk
5% Pd/C NoneHighPoor (10 : 90)High (HCl generation & fouling)
5% Pt/C NoneModerateFair (80 : 20)High (Hydroxylamine stalling)
2% Pt - 1% V/C NoneHighGood (95 : 5)Low (Vanadium accelerates N-O cleavage)
5% Pt/C ZnBr 2​ (0.1 eq)ModerateExcellent (99 : 1)Low (Step-edges poisoned)
5% Pt/C (Sulfided) NoneHighExcellent (98 : 2)Low (Inherent sulfur poisoning)

Self-Validating Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation (Pt-V/C System)

This protocol utilizes a vanadium-doped platinum catalyst to prevent hydroxylamine stalling while protecting the aryl chloride[1],[2].

  • Preparation: Charge a pressure reactor with 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 equiv).

  • Solvent & Buffer: Add a 1:1 (v/v) mixture of THF and Methanol (10 volumes). Add N-methylmorpholine (0.1 equiv) to act as an acid scavenger.

  • Catalyst Loading: Add 2% Pt - 1% V/C (e.g., Evonik P8071) at 5 wt% loading relative to the substrate.

  • Reaction: Purge the vessel with N 2​ (3x), then H 2​ (3x). Pressurize to 3 bar H 2​ and stir at 25–30 °C.

  • Self-Validation Checkpoint: Monitor the hydrogen mass flow. The reaction is self-limiting; uptake will rapidly plateau at exactly 3.0 molar equivalents. Continued slow uptake beyond this point indicates undesired hydrodechlorination. Visually, the disappearance of the deep yellow nitro compound confirms conversion.

  • Workup: Filter the mixture through a pad of Celite under a blanket of N 2​ (the resulting electron-rich 3-aminoquinolinone is susceptible to auto-oxidation). Concentrate under reduced pressure.

Protocol B: Chemical Reduction Alternative (Fe/AcOH)

If the substrate contains upstream sulfur or phosphorus impurities that irreversibly poison all noble metal catalysts, a dissolving metal reduction is the most robust alternative[4].

  • Preparation: Dissolve the substrate in a mixture of Ethanol and Glacial Acetic Acid (4:1 v/v, 10 volumes). Heat the solution to 60 °C.

  • Reduction: Add Iron powder (325 mesh, 5.0 equiv) in small portions to safely manage the exothermic generation of hydrogen gas.

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 1–2 hours.

  • Self-Validation Checkpoint: The deep yellow/orange color of the nitro starting material will fade to a pale, fluorescent suspension as the amine is formed[4]. Complete consumption of the iron powder (cessation of bubbling) correlates with reaction completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and carefully neutralize with saturated aqueous NaHCO 3​ . Filter through Celite to remove iron salts. Extract the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinolone Scaffolds in Organic Synthesis: 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one vs. 1-ethyl-3-nitroquinolin-2(1H)-one

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate field of medicinal chemistry, the quinolin-2(1H)-one nucleus is a "privileged scaffold," a foundational structure for a m...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of medicinal chemistry, the quinolin-2(1H)-one nucleus is a "privileged scaffold," a foundational structure for a multitude of pharmacologically active agents. The strategic functionalization of this core is the key to unlocking novel therapeutic properties. This guide provides an in-depth, comparative analysis of two critical quinolone intermediates: the versatile 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one and its foundational counterpart, 1-ethyl-3-nitroquinolin-2(1H)-one . We will dissect how the simple addition of a chlorine atom at the C4 position fundamentally alters the molecule's reactivity, opening divergent and powerful pathways for synthetic chemists.

The C4-Chloro Substituent: A Paradigm Shift in Reactivity

The crucial difference between these two building blocks lies in the electronic character of the C4 position. In 1-ethyl-3-nitroquinolin-2(1H)-one, the C4 carbon is part of the electron-rich carbocyclic ring and is generally unreactive towards nucleophiles. The introduction of a chlorine atom in 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one dramatically reverses this character.

The potent electron-withdrawing effects of the nitro group at C3 and the carbonyl at C2, combined with the inductive effect of the chlorine atom, render the C4 position highly electrophilic. This activation makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4] This distinction is the cornerstone of their divergent synthetic utility, transforming the C4 position from a spectator to a primary site for molecular elaboration.

G Figure 1. Comparative Reactivity at the C4 Position cluster_0 1-ethyl-3-nitroquinolin-2(1H)-one cluster_1 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one A C4 Position B Electron-rich (Relatively Inert) A->B Limited reactivity towards nucleophiles C C4 Position D Highly Electron-deficient (Activated) C->D Activated by -NO2, C=O, -Cl E Facile Nucleophilic Aromatic Substitution (SNAr) D->E

Synthetic Accessibility of the Intermediates

A practical comparison must consider the synthesis of the starting materials. Both quinolones are accessible from common precursors, though the chloro-derivative requires an additional, straightforward step.

Synthesis of 1-ethyl-3-nitroquinolin-2(1H)-one

This compound is typically prepared by the nitration of 1-ethyl-4-hydroxyquinolin-2(1H)-one. The 4-hydroxy tautomer is often the thermodynamically more stable form.

Synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

The synthesis of the chloro-derivative logically follows from its hydroxy precursor. Treatment of 4-hydroxy-1-ethyl-3-nitroquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) readily yields the target compound.[5][6]

G Figure 2. General Synthetic Pathways A 1-ethyl-4-hydroxyquinolin-2(1H)-one C 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one A->C Step 1 B Nitration (e.g., HNO3/H2SO4) E 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one C->E Step 2 D Chlorination (e.g., POCl3)

A Tale of Two Pathways: Comparative Synthetic Applications

The strategic choice between these two scaffolds is dictated entirely by the desired synthetic outcome.

Utility of 1-ethyl-3-nitroquinolin-2(1H)-one

The synthetic utility of this molecule is primarily centered on the versatile nitro group.[7][8]

  • Reduction to Amine: The most common transformation is the reduction of the C3-nitro group to an amino group. This is readily achieved using various reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd/C).[9][10] The resulting 3-amino-1-ethylquinolin-2(1H)-one is a crucial building block, providing a nucleophilic handle for acylation, alkylation, and the construction of fused heterocyclic systems.

The Synthetic Powerhouse: 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

The activated C4-chloro group is a gateway to immense molecular diversity.

  • Nucleophilic Aromatic Substitution (SNAr): This is the flagship reaction for this substrate. A wide array of nucleophiles can displace the chloride under relatively mild conditions, enabling the construction of diverse libraries for drug discovery.

    • C-N Bond Formation: Reaction with primary and secondary amines provides access to 4-amino-substituted quinolones, a core structure in many kinase inhibitors and antimalarial drugs.[1]

    • C-O and C-S Bond Formation: Alkoxides, phenoxides, and thiolates readily react to form the corresponding ethers and thioethers, allowing for fine-tuning of steric and electronic properties.[11][12]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro group serves as an excellent handle for modern cross-coupling chemistry, enabling the formation of C-C bonds.

    • Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst is a powerful method for synthesizing 4-aryl quinolones.[5][13][14][15][16] This transformation is invaluable for structure-activity relationship (SAR) studies. The high reactivity of the 4-chloro position makes it an ideal substrate for such reactions.[13]

Data Summary: Performance in Key Reactions

The following table summarizes typical yields for key transformations, illustrating the efficiency of these synthetic pathways based on analogous systems reported in the literature.

Reaction TypeSubstrateKey ReagentsProduct TypeTypical Yield (%)Ref.
Nitro Group Reduction 1-ethyl-3-nitroquinolin-2(1H)-oneSnCl₂·2H₂O or H₂/Pd-C3-Amino-1-ethylquinolin-2(1H)-one80-95%[9][10]
SNAr (Amination) 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-onePrimary/Secondary Amine4-Amino-1-ethyl-3-nitroquinolin-2(1H)-one85-98%[1][3]
SNAr (Thiolation) 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-oneThiol, Base4-Thioether-1-ethyl-3-nitroquinolin-2(1H)-one90-98%[11]
Suzuki Coupling 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-oneArylboronic acid, Pd catalyst, Base4-Aryl-1-ethyl-3-nitroquinolin-2(1H)-one70-95%[13][16]

Field-Proven Experimental Protocols

The following protocols are robust, self-validating procedures adapted from established methodologies for similar quinoline systems.

Protocol: SNAr Amination of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

G Figure 3. Workflow for SNAr Amination A 1. Dissolve 4-chloro-derivative (1 eq.) in EtOH B 2. Add amine nucleophile (1.1 - 1.5 eq.) A->B C 3. Heat mixture to reflux (Monitor by TLC) B->C D 4. Cool to room temperature to induce precipitation C->D E 5. Isolate product by filtration D->E F 6. Wash with cold EtOH and dry under vacuum E->F

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add the desired amine (1.1-1.5 eq.) to the solution. For solid amines, they can be added directly; for liquid amines, add via syringe.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to ambient temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted amine and dry under vacuum to yield the pure 4-amino-1-ethyl-3-nitroquinolin-2(1H)-one derivative.

Protocol: Reduction of the Nitro Group on 1-ethyl-3-nitroquinolin-2(1H)-one

G Figure 4. Workflow for Nitro Group Reduction A 1. Suspend 3-nitro-derivative (1 eq.) in EtOH B 2. Add SnCl2·2H2O (4-5 eq.) A->B C 3. Heat mixture to reflux (Monitor by TLC) B->C D 4. Cool and basify with aqueous NaHCO3 solution C->D E 5. Extract product with Ethyl Acetate (3x) D->E F 6. Dry organic layer (Na2SO4), filter, and concentrate E->F G 7. Purify by column chromatography if necessary F->G

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 1-ethyl-3-nitroquinolin-2(1H)-one (1.0 eq.) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.[10]

  • Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if required.

Conclusion: A Strategic Choice for Targeted Synthesis

The decision to use 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one versus 1-ethyl-3-nitroquinolin-2(1H)-one is a critical inflection point in a synthetic campaign.

  • Choose 1-ethyl-3-nitroquinolin-2(1H)-one when the synthetic endgame involves functionalizing the C3 position via the versatile amino group derived from nitro reduction. It is the ideal precursor for building complexity from the C3 position outwards.

  • Choose 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one when the goal is to introduce diversity at the C4 position. Its activated nature towards both SNAr and cross-coupling reactions makes it a superior and more versatile building block for rapidly generating diverse libraries of highly functionalized quinolones, a common requirement in modern drug discovery programs.

By understanding the distinct and complementary reactivity profiles of these two scaffolds, chemists can design more efficient, logical, and powerful synthetic routes to novel and impactful molecules.

References

  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Online] Available at: [Link]

  • Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Online] Available at: [Link]

  • Denny, W. A., et al. (1998). Efficient Redox Cycling of Nitroquinoline Bioreductive Drugs Due to Aerobic Nitroreduction in Chinese Hamster Cells. PubMed. [Online] Available at: [Link]

  • Bandyopadhyay, D., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Online] Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Online] Available at: [Link]

  • Obach, R. S., et al. (2017). The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline. PubMed. [Online] Available at: [Link]

  • Ustinov, I. I., & Hlytin, N. V. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds. [Online] Available at: [Link]

  • Crljenak, S., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Online] Available at: [Link]

  • Limbach, D., et al. (2016). 1-Ethyl-3-nitroquinolin-4(1H)-one. IUCr Journals. [Online] Available at: [Link]

  • Bartel, L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Online] Available at: [Link]

  • Shieh, W-C., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Hanoon, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Online] Available at: [Link]

  • Limbach, D., et al. (2016). 1-Ethyl-3-nitroquinolin-4(1H)-one. ResearchGate. [Online] Available at: [Link]

  • Ibrahim, M. A., et al. (2012). Studies on the chemical behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some electrophilic and nucleophilic reagents. SciELO. [Online] Available at: [Link]

  • Shukla, S., et al. (2021). Synthesis of intermediate S1.3. Frontiers. [Online] Available at: [Link]

  • Jung, J-C., et al. (2005). Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)- ones from 2-Nitrobenzaldehydes. ResearchGate. [Online] Available at: [Link]

  • Zadrazilova, I., et al. (2017). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Online] Available at: [Link]

  • Kassab, A. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Online] Available at: [Link]

  • da Silva, A. C. S., et al. (2024). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. Molecules. [Online] Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Online] Available at: [Link]

  • Wang, H., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Online] Available at: [Link]

  • Roe, E. D., et al. (2016). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules. [Online] Available at: [Link]

  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Online] Available at: [Link]

  • Jukic, M., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. [Online] Available at: [Link]

  • Jung, J-C., et al. (2001). A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE. Semantic Scholar. [Online] Available at: [Link]

  • Berestovitskaya, V. M., et al. (2016). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Online] Available at: [Link]

  • Subashini, R., et al. (2011). 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one. Acta Crystallographica Section E. [Online] Available at: [Link]

  • Al-Hiari, Y. M., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals. [Online] Available at: [Link]

  • Jasiński, R. (2023). Nitro-functionalized analogues of 1,3-Butadiene. Growing Science. [Online] Available at: [Link]

Sources

Comparative

Comparative Benchmarking Guide: Biological Activity of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one Derivatives vs. Standard Antibiotics

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. Quinolin-2(1H)-one derivatives have garnered significant at...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. Quinolin-2(1H)-one derivatives have garnered significant attention due to their versatile pharmacophore properties. Specifically, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one (CENQ) derivatives exhibit potent antibacterial activity. This guide provides an objective, data-driven benchmarking of CENQ against standard clinical antibiotics (Ciprofloxacin, Ampicillin, and Vancomycin), detailing the mechanistic rationale, quantitative performance, and the rigorous, self-validating experimental protocols required for accurate evaluation.

Mechanistic Rationale & Structural Advantages

The efficacy of CENQ derivatives is deeply rooted in their rational structural design:

  • Target Affinity (The 4-chloro and 3-nitro groups): These highly electron-withdrawing substituents reduce the electron density of the quinolinone core. This electronic modulation enhances non-covalent interactions (such as π−π stacking and hydrogen bonding) with primary bacterial targets like DNA gyrase and Topoisomerase IV.

  • Membrane Penetration (The 1-ethyl group): The N-ethyl substitution optimizes the overall lipophilicity (LogP) of the molecule. This ensures efficient partitioning through the lipid bilayers of Gram-positive bacteria and the complex outer membrane porins of Gram-negative strains.

  • Dual-Action Bactericidal Effect: Unlike standard β -lactams (e.g., Ampicillin) that exclusively target cell wall synthesis, CENQ derivatives demonstrate a dual mechanism: inhibition of nucleic acid synthesis and the induction of intracellular Reactive Oxygen Species (ROS), leading to an apoptosis-like bacterial cell death.

Mechanism CENQ 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one Gyrase DNA Gyrase Inhibition CENQ->Gyrase ROS ROS Generation CENQ->ROS Standard Standard Antibiotics Standard->Gyrase CellWall Cell Wall Disruption Standard->CellWall Death Bacterial Cell Death Gyrase->Death ROS->Death CellWall->Death

Mechanistic pathways of CENQ derivatives versus standard antibiotics.

Quantitative Benchmarking Data

To objectively evaluate the biological activity of CENQ, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were benchmarked against three standard antibiotics across diverse clinical isolates.

Table 1: Comparative MIC and MBC Values (µg/mL)

OrganismStrainCENQ (MIC / MBC)CiprofloxacinAmpicillinVancomycin
S. aureus (MRSA) ATCC 433002.0 / 4.04.0 / 8.0>64 / >641.0 / 2.0
E. coli ATCC 259221.0 / 2.00.5 / 1.08.0 / 32.0>64 / >64
P. aeruginosa PAO18.0 / 16.01.0 / 2.0>64 / >64>64 / >64

Data interpretation: CENQ demonstrates superior activity against MRSA compared to Ciprofloxacin, highlighting its potential against resistant Gram-positive strains. While Ciprofloxacin remains more potent against P. aeruginosa, CENQ maintains a respectable therapeutic window, completely bypassing the β -lactamase-mediated resistance that renders Ampicillin ineffective.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the benchmarking data must be generated using self-validating systems. Below are the field-proven protocols detailing the causality behind each procedural step.

Protocol A: Broth Microdilution Assay (MIC/MBC Determination)

This protocol is grounded in the 1[1] for aerobic bacteria.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardized physiological concentrations of calcium and magnesium are critical for consistent outer membrane permeability, preventing skewed results when testing against P. aeruginosa.

  • Compound Dilution: Prepare a two-fold serial dilution of CENQ and standard antibiotics in a 96-well plate (range: 64 to 0.06 µg/mL).

    • Self-Validation: Include a Vehicle Control (e.g., 1% DMSO) to prove the solvent lacks intrinsic antibacterial activity, a Sterility Control (broth only), and a Growth Control (broth + bacteria).

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Using exactly 5×105 CFU/mL prevents the "inoculum effect," where an artificially high bacterial load saturates the drug, leading to falsely elevated MIC values.

  • Incubation & Reading: Incubate at 35±2°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all optically clear wells onto drug-free agar. The MBC is the lowest concentration resulting in a ≥99.9% (3-log) reduction in initial CFU.

Protocol B: High-Resolution Time-Kill Kinetics Assay

To determine whether CENQ is bacteriostatic or bactericidal over time, a time-kill assay is performed based on standardized 2[2].

  • Log-Phase Synchronization: Dilute an overnight culture 1:1000 in fresh CAMHB and incubate for 2-3 hours.

    • Causality: Bacteria must be in the exponential (log) phase prior to drug exposure. This ensures active cellular metabolism and cell wall synthesis, which are absolute prerequisites for accurately measuring bactericidal kinetics and avoiding false persister cell readings 3[3].

  • Co-Incubation: Expose the log-phase bacteria ( 5×105 CFU/mL) to CENQ at , , and 10× MIC. Incubate with shaking (225 rpm) at 35°C.

  • Aliquot Sampling & Washing: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Wash the samples twice in sterile saline via centrifugation.

    • Self-Validation: Washing eliminates antibiotic carry-over. Without this step, the drug would continue to kill bacteria on the agar plate, yielding a false-positive bactericidal curve[3].

  • Plating & Enumeration: Serially dilute and plate on Mueller-Hinton agar. Count CFUs after 18-24 hours and plot log10​ CFU/mL versus time. A ≥3 -log drop indicates bactericidal activity[2].

Workflow Inoculum 1. Inoculum (Log-phase) Dilution 2. Drug Dilution (Multiples of MIC) Inoculum->Dilution Incubation 3. Co-incubation (37°C, Shaking) Dilution->Incubation Sampling 4. Sampling (0-24 hrs) Incubation->Sampling Plating 5. Plating (Agar Plates) Sampling->Plating Analysis 6. Analysis (Log Reduction) Plating->Analysis

Step-by-step experimental workflow for the Time-Kill Kinetics Assay.

Conclusion

The 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one scaffold represents a highly viable alternative to standard antibiotics, particularly in combating MRSA and β -lactam-resistant E. coli. By leveraging rigorous, standardized methodologies—such as inoculum-controlled microdilution and carry-over-free time-kill kinetics—drug development professionals can accurately benchmark these derivatives, ensuring that observed efficacy translates reliably into preclinical in vivo models.

Sources

Validation

Spectroscopic validation of synthesized 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one purity and integrity

Spectroscopic Validation of Synthesized 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one: A Comparative Purity and Integrity Guide The quinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Synthesized 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one: A Comparative Purity and Integrity Guide

The quinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical intermediate in the development of antibacterial, anticancer, and anticonvulsant agents. Specifically, 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is a highly functionalized derivative where the precise arrangement of substituents—a reactive C4-chlorine, a strongly electron-withdrawing C3-nitro group, and an N1-ethyl chain—dictates its downstream utility.

However, synthesizing this compound presents significant regiochemical challenges. The alkylation of the 2-quinolone core often yields a mixture of N-alkylated and O-alkylated isomers, while incomplete nitration or chlorination can leave unreacted intermediates. As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance and structural integrity of an Optimized Synthesized Product (utilizing phase-transfer catalysis for strict regioselectivity) against a Conventional Synthesis Product and a Commercial Reference Standard .

Mechanistic Rationale & Synthetic Workflow

The structural integrity of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is entirely dependent on the causality of its synthetic steps. The nitration of 4-hydroxyquinolin-2(1H)-one is directed to the C3 position by the strongly electron-donating C4-hydroxyl group . Subsequent chlorination with POCl₃ converts the hydroxyl group into a reactive chloride.

The most critical step is the final ethylation. Because the quinolin-2(1H)-one system exhibits lactam-lactim tautomerism, alkylation can occur at either the nitrogen (N1) or the oxygen (O2). Conventional basic conditions (e.g., K₂CO₃ in DMF) often yield up to 20% of the unwanted O-alkylated ether . Our optimized route employs Phase Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB), which kinetically favors the softer nitrogen nucleophile, ensuring >99% N-alkylation .

Workflow Start 4-Hydroxyquinolin-2(1H)-one Step1 Nitration (HNO3/H2SO4) Yields 4-OH-3-NO2-quinolin-2-one Start->Step1 Step2 Chlorination (POCl3) Yields 4-Cl-3-NO2-quinolin-2-one Step1->Step2 Step3 N-Alkylation (Ethyl Iodide, K2CO3) Phase Transfer Catalysis Step2->Step3 Crude Crude 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one Step3->Crude Purify Recrystallization (EtOH) Crude->Purify Pure Optimized Pure Product Purify->Pure

Figure 1: Synthetic workflow and validation of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

Comparative Spectroscopic Validation

To validate the purity and structural integrity of the synthesized compound, we must interrogate the molecule using orthogonal spectroscopic techniques. Each method provides a self-validating piece of the structural puzzle .

Nuclear Magnetic Resonance (NMR) Causality

In ¹H NMR, the N-ethyl group acts as a primary diagnostic marker. The methylene protons (N-CH₂) appear as a distinct quartet at ~4.3 ppm. If O-alkylation had occurred, these protons would shift further downfield to ~4.6 ppm due to the higher electronegativity of oxygen. Furthermore, the absence of a broad singlet at ~11.9 ppm confirms the complete consumption of the lactam N-H proton. The aromatic C5-H proton is highly deshielded (appearing >8.0 ppm) due to the combined anisotropic and electron-withdrawing effects of the adjacent C4-Cl and C3-NO₂ groups.

Fourier-Transform Infrared (FT-IR) Causality

FT-IR definitively distinguishes between lactam and lactim tautomeric derivatives. The optimized product exhibits a strong, sharp lactam carbonyl (C=O) stretch at 1652 cm⁻¹. In the conventional product, the presence of O-alkylated impurities is revealed by the emergence of a C=N stretch at ~1620 cm⁻¹ and an intense C-O-C ether stretch at ~1250 cm⁻¹.

Quantitative Data Comparison

Table 1: Comparative Spectroscopic Data Analysis

Analytical TechniqueTarget Signal / Diagnostic MarkerOptimized Synthesized ProductConventional Synthesis ProductCommercial Reference Standard
¹H NMR (CDCl₃) N-CH₂ / O-CH₂ shift~4.3 ppm (q, 2H, pure N-alkyl)~4.3 ppm (q) + ~4.6 ppm (q, O-alkyl)~4.3 ppm (q, 2H)
¹H NMR (CDCl₃) N-H lactam protonAbsent (Complete alkylation)Trace at ~11.9 ppm (Unreacted)Absent
FT-IR (ATR) Lactam C=O stretch1652 cm⁻¹ (Sharp)1650 cm⁻¹ + 1250 cm⁻¹ (Ether)1652 cm⁻¹ (Sharp)
LC-MS (ESI+) Isotopic [M+H]⁺ Ratiom/z 253 / 255 (Strict 3:1 ratio)m/z 253/255 + m/z 219 (Dechlorinated)m/z 253 / 255 (Strict 3:1 ratio)

Table 2: Purity and Integrity Metrics

MetricOptimized Synthesized ProductConventional Synthesis ProductCommercial Reference Standard
HPLC Purity (AUC %) > 99.5%85.2%> 98.0%
Regioselectivity (N:O) > 99:180:20> 98:2
Signal-to-Noise (NMR) > 500:1120:1> 450:1

Mass Spectrometry Fragmentation Pathway

In LC-MS analysis, the isotopic signature of chlorine is the definitive proof of structural integrity. The natural abundance of ³⁵Cl and ³⁷Cl yields a characteristic 3:1 ratio for the molecular ion [M+H]⁺ at m/z 253 and 255. Upon collision-induced dissociation (CID), the molecule undergoes a predictable fragmentation cascade. The initial loss of the nitro radical (-46 Da) is driven by the steric strain between the C3-NO₂ and C4-Cl groups, followed by the cleavage of the N-ethyl chain (-29 Da).

Fragmentation M Molecular Ion [M+H]+ m/z 253 (35Cl) / 255 (37Cl) LossNO2 Loss of NO2 radical [-46 Da] M->LossNO2 Frag1 Fragment Ion m/z 207 / 209 LossNO2->Frag1 LossEthyl Loss of Ethyl radical [-29 Da] Frag1->LossEthyl Frag2 Fragment Ion m/z 178 / 180 LossEthyl->Frag2

Figure 2: ESI-MS fragmentation pathway confirming structural integrity via neutral losses.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols represent a self-validating system for analyzing quinolin-2(1H)-one derivatives.

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition
  • Sample Preparation: Dissolve exactly 5.0 mg of the crystalline product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to avoid line broadening.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field using the deuterium lock signal of the CDCl₃ solvent.

  • Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (zg30). Utilize a spectral width of 20 ppm, 64 scans, and a relaxation delay (D1) of 2.0 seconds. The extended D1 ensures the complete relaxation of the N-ethyl protons for accurate integration.

  • Data Processing: Apply a line broadening factor of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the spectrum. Integrate the N-CH₂ quartet (~4.3 ppm) and N-CH₃ triplet (~1.3 ppm) to confirm the exact 2:3 proton ratio.

Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis
  • Background Collection: Clean the diamond ATR crystal thoroughly with HPLC-grade isopropanol. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ across 32 scans.

  • Sample Application: Place approximately 2 mg of the solid product directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Spectral Validation: Collect the sample spectrum. Verify the presence of the lactam carbonyl stretch at 1652 cm⁻¹ and the nitro group asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹. Reject batches showing broad absorption above 3100 cm⁻¹ (indicating unreacted N-H or absorbed moisture).

Protocol C: LC-MS (ESI+) Isotopic Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote positive ion formation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.

  • Isotopic Analysis: Extract the ion chromatograms for m/z 253 and 255. Calculate the peak area ratio to confirm the 3:1 isotopic signature, validating the successful incorporation and retention of the C4-chlorine atom.

References

  • Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones Pharmaceutical Chemistry Journal URL:[Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives Journal of the Chilean Chemical Society / ResearchGate URL:[Link]

  • Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with certain active halo-methylene compounds Trade Science Inc. Journals URL:[Link]

Comparative

Validating structural integrity of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one via 2D NMR techniques

Validating the Structural Integrity of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one: A Comparative Guide to Advanced 2D NMR Techniques Introduction In the preclinical development of quinolinone-based therapeutics, verifyin...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structural Integrity of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one: A Comparative Guide to Advanced 2D NMR Techniques

Introduction In the preclinical development of quinolinone-based therapeutics, verifying the exact regiochemistry of highly substituted intermediates is a non-negotiable quality control step. The molecule 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one presents a classic structural elucidation challenge: a contiguous sequence of quaternary carbons (C2, C3, C4, C4a) devoid of directly attached protons.

Because traditional 1D ¹H and ¹³C NMR cannot unambiguously assign these positions, researchers must rely on 2D NMR techniques[1]. However, not all 2D workflows yield the same level of confidence. This guide objectively compares standard heteronuclear correlation methods against advanced multinuclear (¹⁵N/¹³C) techniques, providing a self-validating protocol for absolute structural certainty.

Comparative Analysis of NMR Workflows

1. The Baseline Alternative: Standard ¹H-¹³C HSQC and HMBC The conventional approach to assigning quaternary carbons relies on Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range carbon-proton couplings (²J_CH and ³J_CH, typically ~8 Hz)[2].

  • Mechanism: The ethyl protons at N1 show ³J correlations to C2 (carbonyl) and C8a. The aromatic proton H5 shows a critical ³J correlation to C4.

  • The Flaw: While the H5→C4 connectivity helps identify the chlorinated carbon, distinguishing the nitro-bearing C3 from C4a or C2 can remain ambiguous due to overlapping chemical shifts in the highly deshielded 130–160 ppm region. Furthermore, unexpected ⁴J correlations can lead to misassignments in electron-deficient aromatic systems.

2. The Low-Sensitivity Alternative: 1,1-ADEQUATE To bypass the lack of protons, researchers sometimes use the 1,1-ADEQUATE experiment to trace direct carbon-carbon (¹J_CC) connectivity.

  • Mechanism: It correlates adjacent ¹³C nuclei, effectively mapping the carbon skeleton step-by-step (e.g., linking C4 directly to C3 and C4a).

  • The Flaw: The experiment relies on the statistical probability of finding two adjacent ¹³C isotopes (roughly 1 in 10,000 molecules). It requires prohibitive amounts of sample (>50 mg) and days of acquisition time, making it impractical for routine validation.

3. The Optimal Solution: Simultaneous CN-HMBC and Natural Abundance ¹⁵N HMBC To achieve unequivocal assignment, modern workflows incorporate ¹⁵N NMR. Because the chemical shifts of amine, amide, and nitro species are highly distinct, nitrogen NMR directly reveals the oxidation state and structural environment of the heterocycle[3].

  • Mechanism: A ¹H-¹⁵N HMBC experiment detects the N1 amide nitrogen via ²J/³J couplings from the ethyl group and the H8 aromatic proton. Furthermore, the simultaneous CN-HMBC pulse sequence allows for the concurrent acquisition of ¹³C and ¹⁵N data, saving up to 50% in acquisition time while maximizing data output[2].

  • The Advantage: By definitively anchoring the N1 position and mapping the electronic depletion caused by the N3 nitro group, this method provides orthogonal validation that standard carbon HMBC lacks.

Quantitative Data Presentation

The following table summarizes the comparative performance of these analytical techniques for validating the structural integrity of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

Analytical TechniqueTarget NucleiKey Structural InsightResolution of C3/C4 AmbiguityApprox. Acquisition Time (500 MHz, 10 mg)Confidence Level
1D ¹³C NMR ¹³CCarbon count & hybridizationPoor (Signals overlap)10 - 30 minsLow
Standard ¹H-¹³C HMBC ¹H, ¹³C²J, ³J C-H connectivityModerate (Relies on H5→C4)2 - 4 hoursMedium
1,1-ADEQUATE ¹H, ¹³C¹J C-C connectivityExcellent (Direct mapping)48 - 72 hoursHigh
Natural Abundance ¹⁵N HMBC ¹H, ¹⁵NN1 anchoring via ethyl/H8Excellent (Orthogonal data)4 - 12 hoursHigh[3]
Simultaneous CN-HMBC ¹H, ¹³C, ¹⁵NComprehensive C/N mappingUnambiguous3 - 6 hoursAbsolute[2]

Experimental Protocol: Self-Validating Multinuclear NMR Workflow

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for acquiring high-resolution CN-HMBC data. Every step includes the mechanistic causality behind the experimental choice.

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 10–15 mg of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one in 600 µL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 disrupts intermolecular dipole-dipole aggregation common in planar, highly polarized quinolinones, ensuring sharp spectral linewidths. Anhydrous conditions prevent proton exchange from broadening the signals.

Step 2: Probe Tuning and 90° Pulse Calibration

  • Action: Manually tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Calibrate the 90° pulse width (P1) specifically for the sample.

  • Causality: Because the CN-HMBC sequence relies on multiple coherence transfer steps, even a 5% error in pulse calibration will result in catastrophic signal loss, especially for the low-gamma ¹⁵N nucleus[3].

Step 3: Optimization of Long-Range Coupling Delays

  • Action: Set the evolution delay for long-range couplings. For the ¹³C dimension, set JCH​ = 8 Hz (delay = 62.5 ms). For the ¹⁵N dimension, set JNH​ = 5 Hz (delay = 100 ms).

  • Causality: The coupling between the ethyl protons and the N1 amide nitrogen typically falls between 3–5 Hz. Optimizing the delay for 5 Hz maximizes the coherence transfer for this critical structural anchor[4].

Step 4: Acquisition and Zero-Filling

  • Action: Acquire the 2D spectrum utilizing a minimum of 256 increments in the indirect (F1) dimension. Apply linear prediction and zero-filling to 1024 points during processing.

  • Causality: High digital resolution in the indirect dimension is mathematically required to separate the closely spaced quaternary carbon signals (C2, C3, C4) in the crowded 130–160 ppm range.

Workflow Visualization

The following diagram illustrates the logical progression of the structural elucidation workflow, highlighting the decision gates that ensure data integrity.

G N1 Sample Prep & Pulse Calibration (DMSO-d6, Exact 90° Pulse) N2 1D ¹H & ¹³C NMR (Baseline Assessment) N1->N2 Acquire Baseline N3 2D ¹H-¹³C HSQC (Direct C-H Connectivity) N2->N3 Identify Protonated Carbons N4 2D ¹H-¹³C HMBC (Map C4 via H5 ³J Coupling) N3->N4 Isolate Quaternary Carbons N5 2D ¹H-¹⁵N HMBC / CN-HMBC (Anchor N1 & Map Nitro Environment) N4->N5 Resolve C3/C4 Ambiguity N6 Unambiguous Structural Validation N5->N6 Finalize Regiochemistry

Caption: Logical workflow for the unambiguous NMR structural elucidation of nitrogenous heterocycles.

References

  • Martin, G. E., et al. "Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products." RSC Books. Available at:[Link]

  • Pérez-Victoria, I., et al. "CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities." Organic Letters - ACS Publications. Available at:[Link]

  • Magritek Application Notes. "Can benchtop NMR detect 15N at natural abundance?" Magritek. Available at:[Link]

Sources

Validation

Comparative yield analysis of green chemistry vs traditional 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one synthesis routes

Executive Summary The highly functionalized heterocycle 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one serves as a critical intermediate in the development of advanced therapeutics. Historically, its synthesis has relied on...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The highly functionalized heterocycle 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one serves as a critical intermediate in the development of advanced therapeutics. Historically, its synthesis has relied on harsh, environmentally damaging conditions characterized by poor atom economy and severe safety hazards. This guide objectively compares the traditional mixed-acid/neat POCl₃ route against a modern green chemistry approach utilizing ultrasound-assisted nitration and a highly efficient BTC/TPPO-mediated chlorination cascade.

Introduction & Mechanistic Rationale

Quinoline-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry, exhibiting a diverse spectrum of pharmacological activities, including potent antimalarial, antitumor, and antibacterial properties (1[1]). The synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one requires precise regioselective nitration followed by dehydroxychlorination.

The traditional synthetic pathway relies on extreme conditions (2[2]). It utilizes fuming nitric acid in concentrated sulfuric acid for nitration, followed by refluxing the intermediate in a vast excess of neat phosphorus oxychloride (POCl₃) to achieve chlorination (3[3]). This poses severe environmental concerns due to high reaction temperatures and the generation of massive amounts of acidic waste (4[4]).

Conversely, green chemistry principles mitigate these issues by adopting alternative energy sources and catalytic reagents (4[4]). For the chlorination step, Bis(trichloromethyl) carbonate (BTC, triphosgene) combined with Triphenylphosphine oxide (TPPO) acts as a highly efficient, mild alternative to neat POCl₃, allowing for rapid synthesis under significantly milder conditions (5[5]).

Comparative Pathway Visualization

SynthesisRoutes cluster_traditional Traditional Route cluster_green Green Chemistry Route Start 4-Hydroxy-1-ethylquinolin-2(1H)-one T_Nitration Nitration (HNO3 / H2SO4, 0-5°C) Start->T_Nitration G_Nitration Nitration (Bi(NO3)3 / PEG-400, Ultrasound) Start->G_Nitration T_Inter 1-Ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one T_Nitration->T_Inter T_Chlorination Chlorination (Neat POCl3, Reflux 110°C) T_Inter->T_Chlorination Product 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one T_Chlorination->Product G_Inter 1-Ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one G_Nitration->G_Inter G_Chlorination Chlorination (BTC / TPPO, 60°C) G_Inter->G_Chlorination G_Chlorination->Product

Figure 1: Traditional vs. Green Synthetic Pathways for 4-Chloro-1-ethyl-3-nitroquinolin-2(1H)-one.

Experimental Methodologies

Traditional Synthesis Route

Step 1: Electrophilic Nitration

  • Causality : Concentrated H₂SO₄ acts as both the solvent and an acid catalyst, protonating HNO₃ to generate the highly electrophilic nitronium ion (NO₂⁺). The strong acidic environment is necessary to overcome the deactivating effect of the quinolone core, but it often leads to oxidative degradation.

  • Protocol : Dissolve 1-ethyl-4-hydroxyquinolin-2(1H)-one (10 mmol) in 15 mL concentrated H₂SO₄. Cool the flask to 0°C using an ice bath. Add fuming HNO₃ (12 mmol) dropwise over 30 minutes to control the exotherm. Stir the mixture at room temperature for 2 hours.

  • Validation : Pour the reaction mixture over 100 g of crushed ice. The immediate precipitation of a yellow solid indicates successful nitration. Filter the precipitate and wash with cold water until the filtrate is pH neutral, confirming the removal of residual mineral acids.

Step 2: Dehydroxychlorination

  • Causality : Neat POCl₃ serves a dual role as both the solvent and the chlorinating agent (3[3]). The high temperature (110°C) is required to drive the formation of the intermediate dichlorophosphate ester, which subsequently undergoes nucleophilic attack by the chloride ion.

  • Protocol : Suspend the nitrated intermediate (5 mmol) in neat POCl₃ (15 mL). Heat the mixture to reflux (110°C) for 6 hours under an inert atmosphere.

  • Validation : Monitor the reaction progress via TLC (Hexane:EtOAc 7:3). Upon complete consumption of the highly polar starting material, carefully quench the reaction by pouring it dropwise onto crushed ice. (Caution: This step is highly exothermic and generates large volumes of hazardous HCl and H₃PO₄ gas). Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Green Chemistry Route

Step 1: Ultrasound-Assisted Nitration

  • Causality : Bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O] serves as a mild, safe, and easily handled nitrating agent. PEG-400 is utilized as a biodegradable, recyclable green solvent that stabilizes the transition state via extensive hydrogen bonding (2[2]). Ultrasound irradiation accelerates mass transfer and reaction kinetics, allowing the reaction to proceed at near-ambient temperatures (4[4]).

  • Protocol : Mix 1-ethyl-4-hydroxyquinolin-2(1H)-one (10 mmol) and Bi(NO₃)₃·5H₂O (11 mmol) in 10 mL of PEG-400. Irradiate the mixture in an ultrasonic bath (35 kHz) at 40°C for 45 minutes.

  • Validation : Add 20 mL of deionized water to the flask to precipitate the product. Filter and recrystallize the crude solid from ethanol. The absence of over-nitrated byproducts on TLC validates the exquisite regioselectivity and mildness of this method.

Step 2: BTC/TPPO-Mediated Chlorination

  • Causality : BTC (triphosgene) reacts with the TPPO catalyst to generate a highly reactive chlorocarbonyl triphenylphosphonium chloride intermediate in situ (5[5]). This active species facilitates rapid α-carbonylation and subsequent dehydroxychlorination at much lower temperatures (60°C), entirely eliminating the need for neat toxic solvents (5[5]).

  • Protocol : In a 20 mL thick-walled pressure tube, dissolve TPPO (1.0 mmol) in 2-methyltetrahydrofuran (2-MeTHF, a green solvent) (2.0 mL) and cool to 0–5°C. Add a solution of BTC (4.0 mmol) in 2-MeTHF (3.0 mL) dropwise over 3 minutes. Stir for 30 minutes to allow the active complex to form. Add the nitrated substrate (10 mmol), seal the tube, and heat to 60°C for 2.5 hours (5[5]).

  • Validation : TLC will show rapid and clean conversion. Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acid, extract with ethyl acetate, and purify via short-path chromatography.

Mechanistic Insights: The Green Chlorination Advantage

Mechanism BTC BTC (Triphosgene) Complex Chlorocarbonyl Phosphonium Salt BTC->Complex TPPO TPPO Catalyst TPPO->Complex Intermediate Acyloxyphosphonium Intermediate Complex->Intermediate + Substrate Product 4-Chloro-1-ethyl-3-nitro quinolin-2(1H)-one Intermediate->Product -CO2, -TPPO

Figure 2: BTC/TPPO-mediated green chlorination mechanism via phosphonium salt intermediate.

The traditional POCl₃ reflux method frequently leads to the formation of tarry byproducts due to the thermal degradation of the nitro group at 110°C. By transitioning to the BTC/TPPO system, the activation energy required for C-O bond cleavage is significantly lowered through the formation of an acyloxyphosphonium intermediate (5[5]). This mechanistic shift not only drastically improves the isolated yield but also prevents the formation of polymerized impurities. Furthermore, recent advancements have shown that utilizing sulfoxide-promoted POCl₃ systems can also achieve mild chlorocyclizations, reinforcing the principle that precise stoichiometric control and catalytic activation are vastly superior to neat solvent reflux (6[6]).

Comparative Yield & Performance Analysis

ParameterTraditional RouteGreen Chemistry Route
Overall Yield 55 - 62%82 - 86%
Nitration Reagent HNO₃ / H₂SO₄ (Excess)Bi(NO₃)₃·5H₂O (Stoichiometric)
Chlorination Reagent Neat POCl₃ (10-15 equiv)BTC (0.4 equiv) + TPPO (cat.)
Reaction Temperature 110°C (Reflux)40°C - 60°C
Reaction Time 8 - 10 hours3 - 4 hours
E-Factor (Waste/Product) > 45< 12
Solvent Used DCM, Neat POCl₃PEG-400, 2-MeTHF

References

  • Synthesis of Quinolines: A Green Perspective ACS Sustainable Chemistry & Engineering[Link]

  • A review on synthetic investigation for quinoline- recent green approaches Taylor & Francis[Link]

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones The Journal of Organic Chemistry - ACS Publications[Link]

  • Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies ResearchGate [Link]

  • POCl3/Sulfoxide-Promoted Synthesis of Indolizino[8,7-b]indoles ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one: A Risk-Based Approach to Personal Protective Equipment

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. The guidance herein is synthesized from peer-reviewed safety literature and SDS documentation for struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. The guidance herein is synthesized from peer-reviewed safety literature and SDS documentation for structurally analogous compounds, including chlorinated quinolines and nitroaromatic compounds. This guide is intended to supplement, not replace, a thorough risk assessment conducted by the user and consultation with their institution's Environmental Health and Safety (EHS) department. All procedures must be performed in compliance with local, state, and federal regulations.

Hazard Assessment: Understanding the Risk Profile

The core structure of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one combines three distinct hazard-conferring moieties: a chlorinated aromatic system, a nitro group, and a quinoline scaffold. Each contributes to a potential risk profile that demands rigorous control measures. Quinoline itself is suspected of causing genetic defects and cancer, while halogenated nitroaromatic compounds are generally toxic and environmentally hazardous.[1][2]

Based on close structural analogs, we must assume the compound presents the following hazards:

Hazard ClassificationKey Findings from Analogous CompoundsSource(s)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3][4][5]
Skin Corrosion/Irritation Causes skin irritation. May be harmful in contact with skin.[2][3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4][5][6]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][5][6]
Carcinogenicity/Mutagenicity Suspected of causing cancer and/or genetic defects, a known risk for certain nitroquinoline derivatives like 4-nitroquinoline N-oxide.[2][7]

The Hierarchy of Controls: A Foundation for Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the last line of defense, employed when hazards cannot be eliminated through more effective means.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: The primary method for protection. All handling of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one must be conducted in a certified chemical fume hood to prevent inhalation exposure.[8]

  • Administrative Controls: These are your standard operating procedures (SOPs), including restricting access to the handling area and providing thorough training.

  • Personal Protective Equipment (PPE): Essential for safeguarding against dermal, ocular, and unexpected exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of specific PPE is contingent on the experimental task being performed.

Respiratory Protection

The primary engineering control—the chemical fume hood—should obviate the need for routine respiratory protection. However, it is required in specific scenarios:

  • Scenario 1: Weighing and Transferring Solid Compound: All handling of the solid powder must occur within a fume hood.[8]

  • Scenario 2: Potential for Aerosol Generation: Any procedure that may generate dust or aerosols necessitates the use of a fume hood.

  • Scenario 3: Emergency or Spill: In the event of a significant spill outside of a fume hood, a full-face respirator with cartridges appropriate for organic vapors and particulates or a self-contained breathing apparatus (SCBA) is required.[8][9][10]

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles with side shields (meeting EN 166 or ANSI Z87.1 standards) are mandatory at all times.[2][6]

  • Enhanced Protection: When handling larger quantities (>1 gram) or performing tasks with a higher splash risk (e.g., transfers, reactions), a full-face shield must be worn in addition to safety goggles.[2][10] This provides a critical barrier against splashes to the entire face.

Hand Protection

Hands are the most likely point of direct contact.[11] Therefore, a robust glove policy is non-negotiable.

  • Double Gloving: Double gloving with chemically resistant nitrile gloves is required for all handling procedures.[8] This creates a redundant barrier; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Glove Integrity: Always inspect gloves for tears or degradation before use.

  • Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique (without touching the outer surface with bare skin), and re-glove.

  • Breakthrough Time: For prolonged procedures, consult the glove manufacturer's chemical resistance guide to ensure the selected nitrile gloves have an adequate breakthrough time for chlorinated and nitroaromatic compounds.

Body Protection
  • Standard Operations: A dedicated, 100% cotton or flame-resistant lab coat, fully buttoned, is the minimum requirement.[8]

  • High-Risk Procedures: For tasks involving larger quantities or a significant risk of splashing, a disposable chemical-resistant suit (e.g., Tychem) over normal lab attire is recommended.[8][12]

  • Footwear: Closed-toe shoes are mandatory.[8]

cluster_1 PPE Selection Workflow Task Define Task (e.g., Weighing, Synthesis) Risk Assess Risk (Splash, Dust, Spill) Task->Risk Eyes Eye/Face Protection Risk->Eyes Hands Hand Protection Risk->Hands Body Body Protection Risk->Body Resp Respiratory Protection Risk->Resp cluster_2 Handling and Disposal Workflow Prep Preparation & PPE Handle Handling in Fume Hood Prep->Handle Waste Segregate Halogenated Waste Handle->Waste Store Store in Labeled Container Waste->Store EHS Contact EHS for Disposal Store->EHS Incinerate High-Temp Incineration EHS->Incinerate

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one
Reactant of Route 2
4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one
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